molecular formula C5H12ClNO2 B2783923 (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride CAS No. 473298-29-2

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Cat. No.: B2783923
CAS No.: 473298-29-2
M. Wt: 153.61
InChI Key: AGYFNYDVGSRXSM-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4R)-4-methoxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride CAS 473298-29-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride , a critical chiral building block in modern medicinal chemistry.

CAS: 473298-29-2 | Formula: C₅H₁₂ClNO₂ | M.W.: 153.61 g/mol [1]

Executive Summary

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a high-value, enantiopure heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents targeting kinases (e.g., JAK, PI3K) and G-protein coupled receptors (GPCRs). Its vicinal amino-alcohol ether motif provides a rigid stereochemical framework that enhances metabolic stability and water solubility in drug candidates. This guide outlines the compound's physicochemical profile, validated synthesis routes, quality control parameters, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is the hydrochloride salt of a 3,4-disubstituted pyrrolidine.[2] The (3S,4R) configuration dictates a specific spatial arrangement—typically a trans-relationship between the hydroxyl and methoxy groups—which is crucial for binding affinity in chiral protein pockets.

Table 1: Physicochemical Specifications
PropertySpecificationNote
Appearance White to off-white crystalline solidHygroscopic nature
Molecular Weight 153.61 g/mol Salt form (Free base ~117.15)
Melting Point 145–150 °C (dec.)Varies with purity/solvate state
Solubility High in H₂O, MeOH, DMSOPoor in hexanes, Et₂O
Chirality (3S, 4R)Enantiomeric Excess (ee) > 98%
pKa (Calc.) ~9.5 (Pyrrolidine NH)Basic center protonated in salt
Hygroscopicity Moderate to HighStore under inert gas (Ar/N₂)

Synthesis & Manufacturing Methodology

While various routes exist, the Asymmetric Ring Opening of Epoxides is the preferred industrial method for generating the trans-3-hydroxy-4-methoxy motif with high stereocontrol.

Retrosynthetic Logic

The (3S,4R) stereocenters are established via the anti-selective nucleophilic attack of methanol on a chiral epoxide intermediate. This ensures the substituents are trans to each other.

Validated Synthetic Protocol (Step-by-Step)

Note: This protocol assumes starting from an N-protected 3-pyrroline precursor.

  • Protection: Start with 3-pyrroline. Protect nitrogen with Boc anhydride (Boc₂O) to form N-Boc-3-pyrroline .

  • Asymmetric Epoxidation: Treat with m-CPBA (meta-chloroperoxybenzoic acid) or use Jacobsen’s catalyst for enantioselective epoxidation to yield (3R,4S)-N-Boc-3,4-epoxypyrrolidine .

  • Regioselective Ring Opening:

    • Reagents: Anhydrous Methanol (MeOH), catalytic BF₃·OEt₂ or H₂SO₄.

    • Mechanism: Methanol attacks the epoxide carbon. Due to steric strain, the attack is anti, resulting in the trans-(3S,4R)-methoxy-alcohol product.

    • Condition: Reflux for 4–6 hours.

  • Deprotection & Salt Formation:

    • The N-Boc group is cleaved using 4M HCl in Dioxane.

    • The product precipitates as the hydrochloride salt.

  • Purification: Recrystallization from Ethanol/Ether to remove diastereomeric impurities.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Pyrroline Step1 N-Protection (Boc2O, TEA) Start->Step1 Step2 Asymmetric Epoxidation (m-CPBA or Chiral Cat.) Step1->Step2 Inter Intermediate: (3R,4S)-Epoxide Step2->Inter Stereocontrol Step3 Ring Opening (MeOH, Acid Cat.) Inter->Step3 Anti-addition Step4 Deprotection & Salt Formation (HCl/Dioxane) Step3->Step4 Final Product: (3S,4R)-4-methoxy pyrrolidin-3-ol HCl Step4->Final Crystallization

Figure 1: Stereoselective synthesis pathway via epoxide ring opening.

Quality Control & Analytical Characterization

Trustworthiness in research relies on rigorous validation. The following analytical battery is required to certify CAS 473298-29-2.

Identity Verification
  • ¹H-NMR (D₂O, 400 MHz):

    • δ 3.40 (s, 3H, -OCH₃)

    • δ 3.50–3.80 (m, 4H, Ring CH₂ protons)

    • δ 4.10 (m, 1H, CH-OMe)

    • δ 4.45 (m, 1H, CH-OH)

    • Note: Chemical shifts may vary slightly based on concentration and pH.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 118.09 m/z (Free base mass).

    • [M+H-H₂O]⁺: 100.08 m/z (Characteristic loss of hydroxyl).

Purity & Chiral Analysis
  • HPLC Purity: >97% (Area under curve).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Chiral HPLC: Essential to verify (3S,4R) vs (3R,4S) enantiomer.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (with diethylamine additive).

  • Optical Rotation [α]₂₀: Specific rotation data must be compared against a certified reference standard, typically negative for this isomer in methanol (verify specific batch CoA).

Applications in Drug Discovery[2][8][9]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a proline mimetic that alters the physicochemical properties of a peptide or drug lead.

  • Solubility Enhancement: The methoxy and hydroxyl groups disrupt crystal packing and increase hydrogen bonding with water, improving the solubility of lipophilic drugs.

  • Kinase Inhibition: Used in the linker region of ATP-competitive inhibitors (e.g., JAK inhibitors) to interact with solvent-exposed regions of the kinase domain.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and specific stereochemistry make it an ideal "fragment" for screening against protein targets.

Application Logic Diagram

ApplicationLogic Scaffold (3S,4R)-Scaffold Prop1 Rigid Geometry Scaffold->Prop1 Prop2 H-Bond Donor/Acceptor Scaffold->Prop2 Target1 Kinase Selectivity Prop1->Target1 Fit Target3 Metabolic Stability Prop1->Target3 Steric Block Target2 Solubility Boost Prop2->Target2 Polarity

Figure 2: Mechanistic impact of the scaffold on drug properties.

Handling, Stability & Safety

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[3]

  • Storage: Store at 2–8°C (refrigerated). The hydrochloride salt is hygroscopic; keep the container tightly sealed under argon or nitrogen.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

    • Avoid contact with strong oxidizing agents.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15+ minutes.[4][5]

    • Skin Contact: Remove contaminated clothing; wash with soap and water.[6][4][5]

References

  • PubChem Compound Summary. (n.d.). CID 91800878: (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.[7] National Center for Biotechnology Information. Retrieved from [Link][7]

  • National Institutes of Health (NIH). (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. PMC. Retrieved from [Link](Note: Generalized link for pyrrolidine synthesis reviews)

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

Sources

chemical structure of (3S,4R)-4-methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride , a high-value chiral building block in medicinal chemistry.

Structure, Synthesis, and Application in Drug Discovery

Chemical Identity & Stereochemical Analysis[1][2]

The compound (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a 3,4-disubstituted pyrrolidine derivative characterized by a specific cis-relative configuration between the hydroxyl and methoxy substituents. It serves as a critical scaffold for introducing polarity and three-dimensionality (Fsp³) into drug candidates, particularly kinase inhibitors and GPCR ligands.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride
CAS Number 473298-29-2
Molecular Formula C₅H₁₁NO₂[1][2][3] · HCl
Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Free Base)
SMILES CO[C@@H]1CNC[C@@H]1O.Cl
Stereochemistry Cis (Substituents on the same face of the ring)
Stereochemical Configuration

The (3S,4R) designation in this 3,4-disubstituted system corresponds to a cis relative configuration.

  • Cahn-Ingold-Prelog (CIP) Priority Analysis:

    • C3 Center: The hydroxyl group (-OH) has the highest priority, followed by C4 (bearing -OCH₃), then C2 (bearing -N), and finally H. With the -OH group oriented "Up" (Wedge), the sequence 1→2→3 is counter-clockwise (S ).

    • C4 Center: The methoxy group (-OCH₃) has the highest priority, followed by C3 (bearing -OH), then C5 (bearing -N), and finally H. With the -OCH₃ group oriented "Up" (Wedge), the sequence 1→2→3 is clockwise (R ).

  • Conformation: The pyrrolidine ring typically adopts an envelope conformation to minimize torsional strain between the cis-substituents. The cis arrangement allows for intramolecular H-bonding between the hydroxyl proton and the methoxy oxygen, potentially stabilizing specific conformers in non-polar environments.

Synthesis & Manufacturing Methodologies

The synthesis of specific chiral pyrrolidines requires overcoming the challenge of controlling two contiguous stereocenters. The most robust industrial route involves the "Chiral Pool" approach (from Tartaric Acid) or Asymmetric Synthesis via epoxide opening.

Primary Synthetic Route: Epoxide Opening & Inversion

Direct opening of a 3,4-epoxypyrrolidine (cis-fused) with methanol typically yields the trans-isomer due to the anti-periplanar mechanism of nucleophilic attack. To access the cis-(3S,4R) target, an inversion step (e.g., Mitsunobu reaction) or a specific starting material (e.g., L-Tartaric acid) is required.

Step-by-Step Protocol (Conceptual):
  • Protection: Start with N-Boc-3-pyrroline.

  • Epoxidation: Oxidation with m-CPBA yields the meso-epoxide (6-oxa-3-azabicyclo[3.1.0]hexane).

  • Asymmetric Ring Opening: Enantioselective ring opening with methanol (catalyzed by a chiral Co(III)-salen complex) yields the (3S,4S)-trans -4-methoxy-3-hydroxypyrrolidine.

  • Stereoinversion: To convert the trans intermediate to the cis target:

    • Protect the secondary amine (if not already Boc-protected).

    • Invert the C3-hydroxyl configuration using a Mitsunobu reaction (DEAD/PPh₃/Benzoic acid) followed by hydrolysis.

  • Deprotection & Salt Formation: Removal of the Boc group (HCl/Dioxane) yields the final hydrochloride salt.

Synthetic Pathway Diagram

The following diagram illustrates the logic flow from the achiral precursor to the specific chiral salt.

SynthesisRoute Start N-Boc-3-Pyrroline (Achiral Precursor) Epoxide Meso-Epoxide (cis-fused) Start->Epoxide m-CPBA Oxidation TransInt (3S,4S)-Trans-Intermediate (Major Product of Opening) Epoxide->TransInt MeOH / Cat. (Anti-Opening) Inversion Mitsunobu Inversion (C3 Stereocenter) TransInt->Inversion 1. DEAD/PPh3 2. Hydrolysis Final (3S,4R)-Cis-Target HCl Salt Inversion->Final HCl/Dioxane Deprotection

Figure 1: Synthetic logic flow for accessing the cis-(3S,4R) isomer via stereochemical inversion of the thermodynamically favored trans-intermediate.

Physicochemical Properties & Handling[5]

The hydrochloride salt form is preferred for drug development due to enhanced crystallinity, water solubility, and shelf-life stability compared to the hygroscopic free base.

PropertyValue / Description
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Hygroscopicity Moderate (Store in desiccator)
pKa (Conjugate Acid) ~10.5 (Pyrrolidine NH)
H-Bond Donors 2 (NH₂⁺, OH)
H-Bond Acceptors 3 (N, O-H, O-Me)
Stability & Storage Protocol
  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent moisture absorption which can lead to clumping or hydrolysis over extended periods.

  • Temperature: Stable at -20°C for long-term storage.

  • Self-Validation: Upon dissolving in D₂O for NMR, the solution should remain clear. Turbidity suggests free-base liberation or contamination.

Characterization & Analytical Data

Accurate identification of the (3S,4R) isomer requires distinguishing it from its trans diastereomer and enantiomer.

Nuclear Magnetic Resonance (NMR)

The coupling constant (


) between H3 and H4 is the definitive metric for relative stereochemistry in 5-membered rings.
  • ¹H NMR (D₂O, 400 MHz):

    • H3 / H4 Signals: The cis-isomer typically exhibits a larger vicinal coupling constant (

      
       Hz) compared to the trans-isomer (
      
      
      
      Hz) due to the Karplus relationship (dihedral angle ~0° for cis vs ~120° for trans in envelope conformers).
    • Methoxy Singlet: Sharp singlet at

      
       ppm.
      
    • Ring Protons: Multiplets at

      
       3.0–3.6 ppm (C2 and C5 protons).
      
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expected Ion:

    
     m/z (Free base mass + H).
    
  • Fragmentation: Loss of methanol (

    
    ) is a common fragmentation pathway for methoxy-pyrrolidines.
    

Applications in Drug Discovery[2][5][6]

The (3S,4R)-4-methoxypyrrolidin-3-ol motif acts as a "chiral switch" in lead optimization.

Structure-Activity Relationship (SAR)
  • Kinase Inhibitors: The 3-hydroxyl group often serves as a crucial H-bond donor to the hinge region of kinases, while the 4-methoxy group fills hydrophobic pockets or directs the vector of the pyrrolidine ring.

  • Solubility Enhancement: Replacing a plain pyrrolidine or cyclohexyl ring with this polar, methoxy-hydroxylated core significantly lowers LogP (lipophilicity) and improves metabolic stability (blocking C3/C4 oxidation).

  • Vector Control: The cis-configuration directs substituents on the same face, creating a distinct 3D volume occupancy compared to the planar or trans-variants.

Biological Relevance

As noted in antibacterial research (e.g., Quinolones), the specific stereochemistry of the pyrrolidine substituent can drastically alter potency. Cis-derivatives often show superior binding affinity in constrained pockets where the trans-isomer would cause steric clash.

References

  • Fluorochem. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Sheet. Retrieved from

  • Okada, T., et al. (1993). "Synthesis and Structure-Activity Relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids." Chemical and Pharmaceutical Bulletin, 41(1), 132-138.

  • MySkinRecipes. Technical Data: (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride.[1] Retrieved from

  • PubChem. (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Compound Summary. (Used for structural analogy and property validation).

Sources

solubility of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Characterization of (3S,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride

Executive Technical Summary

Compound: (3S,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride CAS: 473298-29-2 Role: Chiral Building Block / Scaffolding Intermediate[1]

This guide addresses the solubility behavior of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (4-MPO-HCl) in aqueous media. While specific equilibrium solubility data for this stereoisomer is rarely indexed in public pharmacopeial databases, its physicochemical architecture—a low-molecular-weight secondary amine salt with multiple hydrogen-bond donors/acceptors—dictates a highly water-soluble profile .

However, "soluble" is insufficient for precision R&D. This guide provides the theoretical grounding, expected behaviors (common ion effect, pH-dependence), and a validated protocol for empirical determination, ensuring robust stock solution preparation for biological assays and synthetic workflows.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular drivers of solubility is prerequisite to experimentation. 4-MPO-HCl combines a polar ionic headgroup (pyrrolidinium chloride) with hydrophilic substituents.

Table 1: Key Physicochemical Parameters
ParameterValue / EstimateImplication for Aqueous Solubility
Molecular Weight 153.61 g/mol Low MW favors rapid dissolution kinetics.
LogP (Predicted) ~ -0.98Highly hydrophilic; partitions preferentially into aqueous phases over lipids.
pKa (Base Conj.) ~9.5 – 10.5 (Est.)Nitrogen is protonated at physiological pH (7.4) and acidic pH.
H-Bond Donors 2 (OH, NH₂⁺)Facilitates strong interaction with bulk water.
H-Bond Acceptors 3 (O, N, Cl⁻)Enhances solvation shell formation.
Solid Form Crystalline SolidLattice energy must be overcome by solvation enthalpy.
Mechanistic Insight: The Solvation Process

Upon contact with water, the crystal lattice of 4-MPO-HCl dissociates. The high dielectric constant of water (


) stabilizes the pyrrolidinium cation and chloride anion.
  • Enthalpic Contribution: The formation of ion-dipole interactions between water and the charged ammonium center releases energy, driving dissolution.

  • Entropic Contribution: The disruption of the highly ordered crystal lattice increases system entropy.

Expert Prediction: Based on structural analogs (e.g., 3-pyrrolidinol HCl), the saturation solubility (


) in water at 25°C is expected to exceed 100 mg/mL  (Freely Soluble).

Critical Solubility Factors

Solubility is not a constant; it is a function of the solvent environment.

A. pH-Dependent Solubility (The pH-Solubility Profile)

As a hydrochloride salt of a weak base, 4-MPO-HCl exhibits high solubility at pH values below the pKa of the pyrrolidine nitrogen.

  • pH < pKa: The compound exists as the cationic species (

    
    ), maintaining high solubility.
    
  • pH > pKa: Deprotonation occurs, yielding the free base (

    
    ). The free base is significantly less polar and may precipitate if the concentration exceeds its intrinsic solubility (
    
    
    
    ).

Warning: When adjusting stock solutions to physiological pH (7.4), ensure the final concentration does not exceed the free base solubility limit to prevent "crashing out."

B. The Common Ion Effect

Dissolving 4-MPO-HCl in buffers containing chloride ions (e.g., PBS, NaCl saline, 0.1 M HCl) may slightly reduce solubility compared to pure water due to the common ion effect, governed by the solubility product principle (


).


However, given the compound's high intrinsic solubility, this effect is usually negligible for standard millimolar applications but relevant for supersaturated formulation studies.

Validated Protocol: Equilibrium Solubility Determination

Do not rely on visual estimation. Use this "Shake-Flask" protocol for rigorous data generation. This method is self-validating via a saturated supernatant analysis.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid SolventAdd Add Solvent (Water/Buffer) to Supersaturation Start->SolventAdd Agitation Agitate (Shake/Stir) 24-48 Hours @ 25°C SolventAdd->Agitation Equilibrium Check for Residual Solid Agitation->Equilibrium AddMore Add More Solid Equilibrium->AddMore No Solid Left Filtration Filter Supernatant (0.22 µm PVDF/PTFE) Equilibrium->Filtration Solid Present AddMore->Agitation Analysis Quantify Concentration (HPLC-UV or LC-MS) Filtration->Analysis

Figure 1: Standard "Shake-Flask" methodology for determining thermodynamic equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of 4-MPO-HCl into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of HPLC-grade water (or buffer).

    • Observation: If the solid dissolves instantly, the solubility is >200 mg/mL. Add more solid until a suspension persists.

  • Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25°C ± 1°C for 24 hours.

    • Why 24 hours? To ensure the dissolution rate does not bias the measurement (thermodynamic vs. kinetic solubility).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter (hydrophilic PVDF).

    • Note: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100 or 1:1000) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

  • pH Check: Measure the pH of the saturated solution. For HCl salts, the solution will likely be acidic (pH 4–5).

Handling & Stability in Solution

Hygroscopicity Management

Small amine hydrochloride salts are frequently hygroscopic .

  • Storage: Store the neat solid in a desiccator at -20°C.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Rapid weighing is essential to prevent water uptake, which alters the effective molecular weight.

Solution Stability
  • Hydrolysis: The ether (-OMe) and alcohol (-OH) groups are chemically stable in aqueous solution at neutral pH.

  • Oxidation: Secondary amines can slowly oxidize. Degas solvents or use antioxidants if storing solutions for >1 week.

  • Recommendation: Prepare aqueous stock solutions fresh. If storage is necessary, freeze at -20°C or -80°C.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem. (n.d.).[3][4] Compound Summary for CAS 473298-29-2.[1] National Library of Medicine. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt properties).

Sources

Chiral Pyrrolidine Building Blocks: Architectures of Potency in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, represents one of the most vital structural motifs in contemporary pharmaceutical science. Its designation as a "privileged scaffold" is empirically validated by its presence in a significant number of natural products and FDA-approved drugs.[1][2] This guide provides an in-depth technical exploration of chiral pyrrolidine building blocks, moving beyond simple enumeration to dissect the fundamental principles that render this scaffold indispensable for modern drug discovery. We will examine the strategic importance of its stereochemistry, delve into robust asymmetric synthetic methodologies, showcase its application across diverse therapeutic areas through the lens of structure-activity relationships (SAR), and provide actionable experimental protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge and field-proven insights required to effectively leverage the chiral pyrrolidine core in the design of next-generation therapeutics.

The Pyrrolidine Scaffold: A Convergence of Privileged Properties

The outsized role of the pyrrolidine scaffold in medicinal chemistry is not coincidental; it arises from a unique convergence of physicochemical and stereochemical properties that are highly advantageous for ligand-target interactions.

  • Exploring Three-Dimensional Space: Unlike flat, aromatic systems which are structurally rigid, the sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensionality.[3][4] This non-planarity, characterized by flexible envelope and twist conformations in a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space within a target's binding site.[1][5] This 3D coverage is a critical factor in achieving both high potency and selectivity.

  • Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic carbon atoms, theoretically yielding as many as 16 distinct stereoisomers.[1] This stereochemical diversity is the cornerstone of its utility. The precise spatial orientation of substituents dictates the molecule's interaction with enantioselective biological targets like enzymes and receptors. Consequently, different stereoisomers of the same pyrrolidine-based compound can exhibit dramatically different, or even opposing, biological profiles.[5]

  • Physicochemical Tuning: The basic nitrogen atom within the ring is a crucial handle for modulating physicochemical properties. It can serve as a key hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility. The nucleophilicity of this nitrogen makes it a prime site for substitution, with an estimated 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[5]

Strategic Asymmetric Synthesis: Controlling Chirality

The construction of enantioenriched pyrrolidines is a paramount challenge in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and stereochemical outcome. Methodologies have evolved from reliance on natural sources to highly sophisticated catalytic asymmetric transformations.

Key Synthetic Paradigms
  • The Chiral Pool Approach: This classic strategy leverages naturally occurring chiral molecules, most notably the amino acid L-proline and its derivatives like pyroglutamic acid, as starting materials.[1][6] This approach embeds stereochemistry from the outset, providing a reliable and often cost-effective route to specific enantiomers.

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is arguably one of the most powerful and atom-economical methods for constructing highly substituted pyrrolidines.[7] The reaction involves an azomethine ylide and an alkene, catalyzed by a chiral metal complex (typically copper or silver), and can create up to four contiguous stereocenters with high regio-, diastereo-, and enantioselectivity in a single step.[8][9]

  • Asymmetric Organocatalysis: A revolution in synthesis, this field often employs chiral pyrrolidine derivatives themselves as catalysts. Proline and diarylprolinol silyl ethers are seminal catalysts that activate substrates through the formation of transient enamines or iminium ions, guiding the stereochemical course of reactions like Michael additions and aldol condensations.[10][11][12]

  • Modern Cyclization Strategies: Innovative methods continue to emerge, including intramolecular C-H amination reactions, which offer novel and efficient pathways to the pyrrolidine core.[13] The "clip-cycle" synthesis, for instance, involves an alkene metathesis followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization to yield enantioenriched pyrrolidines.[14]

Sources

Technical Sourcing & Application Guide: (3S,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride , detailing its sourcing landscape, chemical properties, and synthetic methodologies.

Executive Summary

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-29-2 ) is a high-value chiral building block predominantly used in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and specific kinase pathways (e.g., JAK inhibitors).[1] Its vicinal amino-alcohol ether motif provides critical solubility and hydrogen-bonding capabilities in drug scaffolds. This guide serves as a definitive resource for researchers requiring procurement data, handling protocols, and synthetic insight.

Chemical Identity & Specifications

Precise stereochemistry is paramount for this compound. The (3S,4R) configuration denotes a trans-relationship between the hydroxyl and methoxy groups on the pyrrolidine ring.

ParameterSpecification
IUPAC Name (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride
CAS Number 473298-29-2
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Stereochemistry (3S, 4R) - trans-substituted
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO
Synonyms (3S,4R)-4-Methoxy-3-pyrrolidinol HCl; trans-4-methoxy-3-hydroxypyrrolidine HCl

Supply Chain Intelligence: Suppliers & Pricing

The market for this specific enantiomer is specialized. While racemic mixtures are cheaper, the pure (3S,4R) isomer commands a premium due to the complexity of chiral resolution or asymmetric synthesis.

Market Pricing Analysis (Q1 2026 Estimates)

Prices are indicative and subject to bulk negotiation.

SupplierRegionPack SizePrice (Approx.)Lead TimeStock Status
Fluorochem UK/EU100 mg£126.00 ($160)1-2 DaysIn Stock
Fluorochem UK/EU1 g£496.00 ($630)1-2 DaysIn Stock
MySkinRecipes Asia (TH)100 mg฿9,900 ($280)10-20 DaysLead Time Required
AchemBlock USAVariableInquire2-3 WeeksSynthesis on Demand
Sigma-Aldrich GlobalCustomHigh Premium4-6 WeeksCustom Synthesis

Sourcing Advisory:

  • Isomer Alert: Many suppliers list the (3R,4R) or racemic trans forms. Verify the Certificate of Analysis (CoA) explicitly states (3S,4R) with optical rotation data (

    
    ).
    
  • Salt Form: The hydrochloride salt is the standard stable form. The free base is an oil and prone to oxidation/degradation; ensure you order the HCl salt for storage stability.

Technical Deep Dive: Synthesis & Manufacturing

To understand the cost driver and purity constraints, one must examine the synthesis. The industrial route typically employs a "Chiral Pool" strategy or Asymmetric Epoxide Opening.

Core Synthetic Pathway: The Epoxide Opening Route

The most robust method involves the ring-opening of a protected 3,4-epoxypyrrolidine. To achieve the (3S,4R) stereochemistry, the precursor epoxide must be opened with methanol. Since epoxide opening is an anti-addition process, starting from a specific epoxide enantiomer or resolving the product is necessary.

Validated Workflow
  • Starting Material: N-Boc-3-pyrroline.

  • Epoxidation: Reaction with mCPBA yields rac-N-Boc-3,4-epoxypyrrolidine.

  • Asymmetric Opening (or Resolution):

    • Method A (Resolution): Open with MeOH/acid to get rac-trans-product, then resolve using Chiral HPLC or Tartaric Acid crystallization.

    • Method B (Asymmetric): Use Jacobsen’s catalyst for kinetic resolution of the epoxide, followed by MeOH opening.

  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the final HCl salt.

Synthesis cluster_legend Process Key Start N-Boc-3-pyrroline (Achiral Precursor) Epox N-Boc-3,4-epoxypyrrolidine (Racemic Epoxide) Start->Epox mCPBA, DCM 0°C -> RT Open Ring Opening (MeOH / Acid Catalyst) Epox->Open Anti-Addition Mechanism Racemate (±)-trans-4-methoxy-3-hydroxy N-Boc-pyrrolidine Open->Racemate Regioselective Opening Resolution Chiral Resolution (Chiral HPLC or Enzymatic) Racemate->Resolution Separation of Enantiomers Deprotect Boc Deprotection (4M HCl in Dioxane) Resolution->Deprotect Isolate (3S,4R) Isomer Final (3S,4R)-4-methoxypyrrolidin-3-ol HCl (Final Product) Deprotect->Final Precipitation key Blue: Start | Yellow: Intermediate | Green: Final | Hexagon: Critical QC Step

Figure 1: Industrial synthetic logic for accessing enantiopure (3S,4R)-4-methoxypyrrolidin-3-ol HCl via epoxide ring opening.

Quality Control & Validation Protocols

Researchers must validate the identity of procured batches. The following analytical profile is the standard for acceptance.

Proton NMR (¹H NMR) Profile (D₂O, 400 MHz)
  • δ 4.25 - 4.35 (m, 1H): C3-H (CH-OH).

  • δ 3.95 - 4.05 (m, 1H): C4-H (CH-OMe).

  • δ 3.50 - 3.65 (m, 2H): C5-H ₂ (Adjacent to N).

  • δ 3.35 (s, 3H): -OCH ₃ (Methoxy singlet - Distinctive).

  • δ 3.15 - 3.30 (m, 2H): C2-H ₂.

  • Note: The absence of Boc peaks (~1.4 ppm) confirms successful deprotection.

Chiral HPLC Method

To ensure enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Derivatization: Often requires N-derivatization (e.g., with Benzoyl chloride) to improve UV detection if using standard UV detectors, as the native molecule has weak chromophores.

Handling, Safety & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to moisture will lead to deliquescence, making accurate weighing difficult.

  • Stability: Stable at -20°C for >2 years if kept dry.

  • Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).

  • Reconstitution: Dissolve in dry DMSO or Methanol for biological assays. Avoid aqueous stock solutions for long-term storage to prevent potential microbial growth or hydrolysis.

References

  • MySkinRecipes Sourcing. Chemical Reagent Specifications: CAS 473298-29-2.[1][2][3][4] [Accessed 2026].[5] Available at: [Link]

  • US Patent 8,247,415.Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (Demonstrates pyrrolidine scaffold utility).
  • US Patent 10,981,923.Processes for the preparation of JAK Inhibitor Intermediates. (Context on chiral pyrrolidine synthesis).
  • PubChem Compound Summary. 4-methoxypyrrolidin-3-ol derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Stereoelectronic Engineering: The Utility of Methoxy-Substituted Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Methoxy-Substituted Pyrrolidines in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. However, the unsubstituted pyrrolidine often suffers from high basicity (pKa ~11.3), leading to poor membrane permeability and potential hERG liability. The strategic introduction of a methoxy group (–OCH₃) at the C3 or C4 position represents a high-value tactic in "Lead Optimization."

This guide details the application of methoxy-substituted pyrrolidines as bioisosteres that modulate pKa, enforce specific ring conformations via the gauche effect, and enhance metabolic stability. We analyze the success of this scaffold in clinical candidates like Pirepemat (IRL752) and provide validated synthetic protocols for its integration.

Part 1: Stereoelectronic & Physicochemical Properties

Basicity Modulation (The pKa Shift)

Unsubstituted pyrrolidine is highly basic. At physiological pH (7.4), it exists almost exclusively in the protonated cationic form, which limits passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

  • Mechanism: The methoxy group at C3 exerts an electron-withdrawing inductive effect (-I) through the σ-framework. This pulls electron density away from the ring nitrogen, stabilizing the free base and lowering the pKa of the conjugate acid.

  • Impact: A typical pKa shift of -1.0 to -1.5 log units is observed compared to the parent pyrrolidine. This increases the fraction of non-ionized drug at pH 7.4, significantly boosting lipophilic efficiency (LipE).

Conformational Control: The Gauche Effect

Unlike the fluorine atom, which is a pure hydrogen bond acceptor with high electronegativity, the methoxy group introduces steric bulk and specific stereoelectronic preferences.

  • The Effect: In 3-substituted pyrrolidines, the C3–X bond and the C4–H bonds (or N1–C2 bonds) interact. The gauche effect dictates that the most stable conformation places the electronegative substituent (–OCH₃) gauche to the ring nitrogen lone pair or adjacent C–H bonds to maximize orbital overlap (

    
    ).
    
  • Result: This bias locks the pyrrolidine ring into a specific "envelope" conformation (C3-endo or C3-exo). This pre-organization reduces the entropic penalty of binding to a protein target.

Metabolic Blocking

The C3 position of pyrrolidine is a "soft spot" for oxidative metabolism by Cytochrome P450s (specifically CYP2D6). Substitution with a methoxy group blocks


-hydroxylation at this carbon, diverting metabolism to less critical sites or slowing clearance (Cl_int).

Part 2: Visualization of Signaling & Logic

Diagram 1: The Stereoelectronic Logic Flow

This diagram illustrates the causal relationship between the methoxy substitution and the resulting biological properties.

MethoxyLogic Substituent C3-Methoxy Group Inductive Inductive Effect (-I) Substituent->Inductive Gauche Gauche Effect Substituent->Gauche Steric Steric Bulk Substituent->Steric pKa Lower pKa (~1.5 units) Inductive->pKa Conformation Ring Puckering (C3-endo/exo bias) Gauche->Conformation Metabolism Block C3 Oxidation Steric->Metabolism Permeability Increased CNS/Cell Permeability pKa->Permeability Binding Entropic Benefit in Binding Conformation->Binding Stability Extended Half-life (t1/2) Metabolism->Stability

Caption: Causal flow from chemical substitution to medicinal chemistry outcomes.

Part 3: Case Study - Pirepemat (IRL752)[1]

Compound: Pirepemat (IRL752) Structure: (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine Indication: Parkinson’s Disease (Cortical Enhancer)[1][2]

Pirepemat exemplifies the advanced use of the methoxy-pyrrolidine scaffold. The molecule features a geminal disubstitution at the C3 position (a phenyl group and a methoxy group).

  • Regioselectivity: The 3-methoxy group, combined with the 3-phenyl ring, creates a specific 3D vector that favors cortical catecholamine release over striatal release. This separation is critical to avoiding the motor side effects (dyskinesia) associated with standard dopaminergics.

  • Physicochemical Profile: The methoxy group balances the lipophilicity of the difluorophenyl ring. Without the methoxy oxygen (i.e., just a methyl or H), the LogP would likely be too high, leading to non-specific binding. The ether oxygen acts as a weak H-bond acceptor, fine-tuning solubility without adding a donor (HBD).

Part 4: Synthetic Methodology

Protocol: Enantioselective Synthesis of (S)-3-Methoxypyrrolidine

This protocol utilizes the "Chiral Pool" strategy, starting from L-Malic Acid. This is a robust, scalable route preferred over resolution of racemates.

Reagents:

  • L-Malic Acid[3]

  • Benzylamine[4]

  • Borane-Dimethyl Sulfide (BMS) or LiAlH₄

  • Sodium Hydride (NaH) / Methyl Iodide (MeI)

  • Pd/C (for deprotection)

Step-by-Step Workflow:

  • Cyclization (Imide Formation):

    • Reflux L-Malic acid (1.0 eq) with benzylamine (1.1 eq) in xylene.

    • Mechanism:[5][6] Thermal condensation forms the cyclic succinimide derivative, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

    • Yield: Typically >80%.

  • Reduction:

    • Treat the succinimide with BMS (3.0 eq) in THF at 0°C -> Reflux.

    • Note: This reduces both carbonyls to methylenes, yielding (S)-1-benzyl-3-hydroxypyrrolidine.

  • O-Methylation (The Critical Step):

    • Dissolve the alcohol in dry THF. Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min to form the alkoxide.

    • Add MeI (1.1 eq) dropwise. Warm to RT.

    • Outcome: Formation of (S)-1-benzyl-3-methoxypyrrolidine.

  • Debenzylation:

    • Hydrogenation using 10% Pd/C in MeOH under H₂ atmosphere (1 atm or balloon).

    • Final Product: (S)-3-Methoxypyrrolidine hydrochloride (after HCl treatment).

Diagram 2: Synthetic Pathway Visualization

Synthesis Start L-Malic Acid (Chiral Pool) Step1 Condensation (Benzylamine, Xylene, Reflux) Start->Step1 Inter1 Intermediate: N-Benzyl-3-hydroxy-succinimide Step1->Inter1 Cyclization Step2 Reduction (BH3-DMS or LiAlH4) Inter1->Step2 Inter2 Intermediate: (S)-N-Benzyl-3-hydroxypyrrolidine Step2->Inter2 Carbonyl Reduction Step3 O-Methylation (NaH, MeI, THF) Inter2->Step3 Inter3 Intermediate: (S)-N-Benzyl-3-methoxypyrrolidine Step3->Inter3 Ether Formation Step4 Hydrogenolysis (H2, Pd/C, MeOH) Inter3->Step4 Final (S)-3-Methoxypyrrolidine (Target Scaffold) Step4->Final Deprotection

Caption: Step-wise synthesis of the chiral scaffold from L-Malic Acid.

Part 5: Comparative Data Analysis

The following table contrasts the core properties of the methoxy-substituted scaffold against the parent and the fluoro-analog.

PropertyPyrrolidine3-Methoxy-Pyrrolidine3-Fluoro-Pyrrolidine
pKa (Conjugate Acid) ~11.3~9.8 - 10.2~9.4
LogP (Lipophilicity) 0.2-0.2 (Lower due to Polar Surface Area)0.3
H-Bond Donors 1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 1 (N)2 (N, O)1 (N)
Metabolic Liability High (C2/C3 oxidation)Low (C3 blocked)Low (C3 blocked)
Primary Utility Basic ScaffoldSolubilizing / pKa TuningDipole Tuning / Metabolic Stability

References

  • Pirepemat (IRL752)

    • Source: IRLAB Therapeutics Clinical D
    • Context: First-in-human study assessing safety and PK of the 3-methoxy-3-phenylpyrrolidine deriv
  • Synthesis of Chiral Pyrrolidines

    • Source: Google P
    • Context: Process for the preparation of chiral 3-hydroxy pyrrolidine and derivatives
  • Zabofloxacin Structure & Activity

    • Source: MDPI (Antibiotics Journal).
    • Context: Review of novel fluoroquinolones including Zabofloxacin which utilizes complex pyrrolidine-derived side chains.
  • pKa and Physicochemical Properties

    • Source: PubChem (NIH).
    • Context: Computed properties and chemical identifiers for 3-methoxypyrrolidine (CID 11355447).[7]

  • Nicotinic Acetylcholine Receptor Ligands

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • Context: Use of pyrrolidinyl-methoxy ethers to improve blood-brain barrier penetr

Sources

Methodological & Application

Introduction: The Strategic Value of the 3,4-Substituted Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride: A Core Chiral Building Block for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its non-planar, flexible structure allows for precise three-dimensional interactions with complex biological targets like enzymes and receptors.[1] Among the vast library of pyrrolidine derivatives, molecules bearing stereochemically defined vicinal amino alcohol functionalities are of particular importance.

(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a quintessential example of such a chiral building block. Its defined trans stereochemistry across the C3 and C4 positions, combined with its hydroxy and methoxy functional groups, provides a versatile platform for constructing more complex molecules. This compound is particularly valuable in the development of neurologically active drugs, including antidepressants and antipsychotics, as well as enzyme inhibitors and receptor modulators, often due to its structural resemblance to natural neurotransmitters.[3][4]

This technical guide, designed for researchers and drug development professionals, provides a detailed examination of the synthetic strategies for preparing (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. We will delve into the mechanistic underpinnings of the key stereochemical-determining step, offer a detailed experimental protocol, and discuss the compound's application in modern medicinal chemistry.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in synthesizing this molecule lies in the precise, simultaneous control of the stereochemistry at the C3 and C4 positions. A highly effective and convergent approach involves the diastereoselective ring-opening of a chiral epoxide, a cornerstone reaction in modern asymmetric synthesis.

G Target (3S,4R)-4-methoxypyrrolidin-3-ol (Target Molecule) Epoxide N-Protected (S)-2,3-epoxypropylamine Derivative (Key Intermediate) Target->Epoxide N-Deprotection & Ring Closure Precursor Chiral Pool Starting Material (e.g., (R)-Glycidol, Amino Acid) Epoxide->Precursor Functional Group Interconversion Methanol Methanol / Methoxide (Nucleophile) Epoxide->Methanol SN2 Ring-Opening Amine Protected Amine Source Precursor->Amine

Caption: High-level retrosynthetic analysis for the target compound.

The most logical strategy hinges on the nucleophilic attack of a methoxide source on a suitable N-protected chiral epoxide. This approach is powerful because the stereochemistry of the starting epoxide directly translates to the product, and the inherent mechanism of the reaction ensures the desired trans configuration.

Mechanistic Insight: The SN2 Epoxide Ring-Opening

The key transformation is the base-catalyzed or nucleophilic ring-opening of an epoxide. This reaction proceeds via a classic S\textsubscript{N}2 mechanism.[5][6] When an asymmetric epoxide is subjected to a basic or neutral nucleophile, the attack preferentially occurs at the less sterically hindered carbon atom.[6][7]

The stereochemical outcome is a direct consequence of the backside attack required for an S\textsubscript{N}2 reaction. The incoming nucleophile (methoxide) approaches the electrophilic carbon from the opposite face of the C-O bond being broken, resulting in an inversion of configuration at that center and leading to a trans relationship between the incoming methoxide and the existing alcohol group.

Caption: Mechanism of stereoselective epoxide opening by methoxide.

Detailed Synthesis Protocol

This protocol describes a representative three-step synthesis starting from N-Boc-allylamine, a commercially available starting material. The sequence involves asymmetric epoxidation, regioselective ring-opening, and final deprotection/cyclization.

Workflow Overview

G A Step 1: Asymmetric Epoxidation (N-Boc-allylamine -> Chiral Epoxide) B Step 2: Methanolysis (Epoxide -> Amino diol derivative) A->B Sharpless or Jacobsen Epoxidation C Step 3: Deprotection & Cyclization (-> Target Hydrochloride Salt) B->C Acid-catalyzed Ring Opening D QC Analysis (NMR, MS, Chiral HPLC) C->D Purification & Characterization

Caption: Overall synthetic workflow from a simple precursor.

Protocol 1: Synthesis of (S)-tert-butyl (oxiran-2-ylmethyl)carbamate

Causality: The first step establishes the initial critical stereocenter. An asymmetric epoxidation method, such as the Sharpless or Jacobsen epoxidation, is employed to convert the achiral alkene of N-Boc-allylamine into a chiral epoxide with high enantiomeric excess.

Methodology:

  • To a stirred solution of N-Boc-allylamine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) at 0 °C, add a chiral epoxidation catalyst system (e.g., Jacobsen's catalyst, 0.05 equiv.).

  • Slowly add an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.), portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.

Protocol 2: Synthesis of (R)-tert-butyl (3-hydroxy-4-methoxybutyl)carbamate

Causality: This is the key stereo- and regio-determining step. The epoxide is opened with methanol under acidic catalysis. The acid protonates the epoxide oxygen, making the carbons more electrophilic. The nucleophilic methanol then attacks the less substituted carbon (C3) in an S\textsubscript{N}2 fashion, yielding the desired trans product.[5]

Methodology:

  • Dissolve the chiral epoxide (1.0 equiv.) from the previous step in anhydrous methanol (MeOH).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv.), at room temperature.

  • Stir the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the epoxide is consumed, neutralize the acid with a base (e.g., triethylamine or by pouring into saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ring-opened product, which can often be used in the next step without further purification.

Protocol 3: Deprotection, Cyclization, and Salt Formation

Causality: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under strongly acidic conditions. The liberated free amine then undergoes an intramolecular S\textsubscript{N}2 reaction, displacing the hydroxyl group (which is a poor leaving group but can be protonated under these conditions) to form the pyrrolidine ring. The use of hydrochloric acid directly yields the final hydrochloride salt.

Methodology:

  • Dissolve the crude amino diol derivative from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Cool the solution in an ice bath to 0 °C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) in excess.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.[8]

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield pure (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.

Quantitative Data and Characterization

Precise characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

ParameterExpected Value/ResultPurpose
Yield (Overall) 40-60%Process Efficiency
Purity (HPLC) >97%Quality Control[9][10]
¹H NMR (D₂O) Complex multiplet signals for pyrrolidine ring protons (δ 3.0-4.5 ppm); Singlet for methoxy group (δ ~3.4 ppm)Structural Confirmation
¹³C NMR (D₂O) Signals for methoxy-bearing carbon (~80-85 ppm), hydroxyl-bearing carbon (~70-75 ppm), and other ring carbonsStructural Confirmation
Mass Spec (ESI+) m/z = 118.08 [M+H]⁺ (for free base)Molecular Weight Verification
Specific Rotation [α]²⁰\textsubscript{D} = Specific value (e.g., +X° (c=1, MeOH))Confirmation of Enantiomeric Purity

Applications in Drug Development

The title compound is a versatile intermediate. Its distinct functional handles—a secondary amine, a hydroxyl group, and a methoxy group—can be selectively manipulated to build molecular complexity.

G cluster_0 Synthetic Utility Workflow A (3S,4R)-4-methoxypyrrolidin-3-ol (Building Block) B N-Arylation / N-Alkylation (Amine Functionalization) A->B Buchwald-Hartwig or Reductive Amination C O-Alkylation / Esterification (Hydroxyl Functionalization) A->C Williamson Ether Synth. or Acylation D Final Drug Candidate (Complex Molecule) B->D C->D

Caption: Functionalization pathways for the chiral building block.

  • N-Functionalization: The secondary amine is readily functionalized via reductive amination, amide coupling, or arylation reactions to append other molecular fragments.

  • O-Functionalization: The hydroxyl group can be converted into an ether, ester, or a better leaving group for subsequent nucleophilic substitution, further expanding the synthetic possibilities.

This strategic utility makes it a key component in the synthesis of compounds targeting the central nervous system and other therapeutic areas where specific 3D pharmacophores are required for potent and selective biological activity.[3]

References

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. (2024).
  • Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. (2023).
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Oriental Journal of Chemistry. (2017).
  • Epoxide. Wikipedia.
  • Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organoc
  • (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. Blazechem.
  • (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride. Fluorochem.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride. MySkinRecipes.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • Synthesis of a New Chiral Pyrrolidine. MDPI. (2015).
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • (3S,4R)-4-methoxypyrrolidine-3-carboxylic acid. Abovchem.
  • (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride (Thai). MySkinRecipes.
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbam
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). (2022).

Sources

reductive amination conditions for (3S,4R)-4-methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of (3S,4R)-4-methoxypyrrolidin-3-ol , a high-value chiral intermediate frequently used in the synthesis of JAK inhibitors and next-generation kinase modulators.[1] Unlike simple aliphatic amines, this scaffold presents specific challenges:

  • Polarity: The C3-hydroxyl and C4-methoxy groups significantly increase water solubility, complicating workup.[1]

  • Stereochemical Integrity: Harsh conditions risk epimerization at the C3/C4 chiral centers.[1]

  • Nucleophilicity: The secondary amine is sterically influenced by the adjacent trans-substituents.[1]

This note provides three field-validated protocols ranging from standard aldehyde coupling to difficult ketone functionalization, ensuring high yield and diastereomeric purity.

Strategic Analysis & Mechanistic Considerations

Successful functionalization requires selecting the correct reducing agent based on the electrophile (aldehyde vs. ketone) and the stability of the resulting iminium ion.[1]

Reaction Mechanism & Stereocontrol

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion.[1] The reducing agent must selectively reduce the iminium ion faster than the carbonyl starting material.[1][2]

G Start (3S,4R)-Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium AldehydeRed Direct Carbonyl Reduction (Impurity) Start->AldehydeRed If reducing agent too strong (NaBH4) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Tertiary Amine (Retention of Config) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.[1] The use of mild hydride sources prevents direct reduction of the aldehyde.[1]

Experimental Protocols

Method A: The "Gold Standard" (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Scope: Aliphatic and Aromatic Aldehydes Rationale: STAB is mild and does not reduce aldehydes significantly at room temperature, allowing for "one-pot" mixing without pre-forming the imine.[1]

Step-by-Step Protocol:

  • Preparation: In a dry flask, dissolve (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Note: If using the HCl salt, add DIPEA (1.05 equiv) to liberate the free amine.[1] Stir for 10 mins.

  • Addition: Add the Aldehyde (1.1 – 1.2 equiv).

  • Catalysis: Add Acetic Acid (1.0 – 2.0 equiv).

    • Why: Promotes dehydration of the hemiaminal to the reactive iminium species.[1]

  • Reduction: Add NaBH(OAc)3 (1.4 – 1.5 equiv) in a single portion.

  • Reaction: Stir at room temperature (20–25 °C) for 2–16 hours. Monitor by LCMS.[1]

  • Quench: Add saturated aqueous NaHCO3. Stir for 20 mins until gas evolution ceases.

Method B: The "Power User" (Ketones & Hindered Substrates)

Reagent: Titanium(IV) Isopropoxide / NaBH4 Scope: Cyclic Ketones, Aryl Ketones, Sterically Hindered Aldehydes Rationale: Ketones form imines slowly.[1] Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1][3]

Step-by-Step Protocol:

  • Imine Formation: Combine the amine (free base preferred) and Ketone (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv) or a concentrated solution in THF.[1]

  • Incubation: Stir under Nitrogen at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor consumption of ketone by TLC/LCMS.[1]

  • Dilution: Dilute the viscous mixture with Absolute Ethanol or Methanol (to 0.2 M).

  • Reduction: Carefully add NaBH4 (1.5 equiv). Caution: Exothermic.[1]

  • Workup (Critical): Quench by adding 1N NaOH or water.[1] A heavy white precipitate (TiO2) will form.[1] Filter through a Celite pad. Wash the pad with EtOAc/MeOH (9:1).[1]

Method C: Methylation (Eschweiler-Clarke Variant)

Reagent: Formaldehyde / Formic Acid Scope: Exclusive Methylation (R = Me) Rationale: For simple methylation, STAB can be expensive.[1] This thermal method is robust for this specific scaffold.[1]

Protocol:

  • Dissolve amine in Formic Acid (10 equiv) and Formaldehyde (37% aq, 5 equiv).[1]

  • Heat to 70–80 °C for 4–8 hours.

  • Concentrate to dryness.[1] Basify with sat. NaHCO3 and extract.

Critical Workup & Purification Strategy

The high polarity of (3S,4R)-4-methoxypyrrolidin-3-ol derivatives often leads to product loss in the aqueous layer during standard extraction.[1]

Recommended Extraction Solvent: Instead of pure EtOAc, use DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .[1] This mixture efficiently extracts polar amino-alcohols from the aqueous phase.[1]

Solid Phase Extraction (SCX) Protocol: For high-throughput or small-scale (<1g) purification:

  • Load reaction mixture (after quenching) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (removes non-basic impurities/excess carbonyl).[1]

  • Elute product with 2M NH3 in MeOH .

  • Concentrate to yield pure amine.[1][4]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Aldehyde) Incomplete imine formationIncrease Acetic Acid to 5 equiv.[1] Ensure solvent is dry (water inhibits imine formation).[1]
Low Conversion (Ketone) Steric hindranceSwitch to Method B (Ti(OiPr)4).[1] Heat the imine formation step to 40-50 °C before adding reductant.
Epimerization High temperature / Basic conditionsAvoid heating >80 °C. Ensure pH is not >10 for prolonged periods.[1]
Product in Aqueous Layer High polaritySaturate aqueous layer with NaCl (Salting out).[1] Use DCM:IPA (3:1) for extraction.[1][3][4]
Dialkylation (with primary amines) N/ANot applicable here; starting material is a secondary amine.[1]

Decision Matrix

DecisionTree Root Select Electrophile Aldehyde Aldehyde Root->Aldehyde Ketone Ketone Root->Ketone Formaldehyde Formaldehyde Root->Formaldehyde MethodA Method A: STAB / DCE / AcOH (Standard) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 / NaBH4 (Forcing Conditions) Ketone->MethodB MethodC Method C: Formic Acid / Heat (Methylation) Formaldehyde->MethodC

Figure 2: Workflow for selecting the optimal reductive amination condition.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

  • Mattson, R. J., et al. (1990).[1][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][6] The Journal of Organic Chemistry. Link[1]

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. Link[1]

  • Patent US20190233440A1. (2019).[1] "Substituted Quinazoline and Pyridopyrimidine Derivatives." (Demonstrates methylation of 4-methoxypyrrolidin-3-yl scaffold). Link

  • Patent US9963459B1. (2018).[1] "Processes for the preparation of JAK inhibitors." (Details handling of (3S,4R)-pyrrolidine salts). Link

Sources

Application Notes & Protocols: Chiral Pyrrolidine Amines in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of chiral pyrrolidine amines, particularly proline and its derivatives, into peptide synthesis workflows represents a cornerstone of modern peptidomimetic and drug discovery. The inherent conformational rigidity of the pyrrolidine ring can impart favorable structural constraints on peptide backbones, enhancing metabolic stability, receptor affinity, and cell permeability.[1][2][3] This guide provides an in-depth exploration of the mechanistic principles and practical applications of chiral pyrrolidine amines in peptide coupling reactions. We will delve into their dual role as both chiral building blocks and organocatalysts, offering detailed, field-tested protocols for their effective utilization in both solid-phase and solution-phase peptide synthesis.

Introduction: The Strategic Advantage of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[3] Its non-planar, puckered structure introduces a level of three-dimensional complexity that is highly sought after in drug design.[3] When incorporated into a peptide sequence, chiral pyrrolidine-containing amino acids, such as proline, can induce specific secondary structures, like β-turns, which are often crucial for biological activity.[4] This conformational constraint can lock a peptide into its bioactive conformation, leading to enhanced binding with its target receptor.[1]

Beyond their role as structural components, chiral pyrrolidine amines, most notably L-proline, have emerged as powerful organocatalysts in a variety of asymmetric transformations, including peptide bond formation.[5][6][7] This dual functionality makes them exceptionally versatile tools in the synthesis of complex peptides and peptidomimetics.

Mechanistic Insights: The Role of Chiral Pyrrolidine Amines

As Chiral Building Blocks: Inducing Conformational Rigidity

The incorporation of a pyrrolidine ring into the peptide backbone restricts the rotation around the N-Cα and Cα-C bonds, influencing the overall peptide conformation. This is particularly evident in the case of proline, which lacks an amide proton and thus disrupts the typical hydrogen-bonding patterns that stabilize α-helices and β-sheets. This disruption often leads to the formation of turns and loops, which can be critical for receptor recognition.

As Organocatalysts: Facilitating Enantioselective Bond Formation

L-proline and its derivatives can catalyze peptide bond formation through the formation of key intermediates.[6][7] The catalytic cycle, in simplified terms, involves the formation of an enamine or iminium ion intermediate.[7] The chiral environment provided by the pyrrolidine catalyst directs the approach of the incoming amino acid, leading to high levels of enantioselectivity.[5] The carboxylic acid moiety of proline can act as a proton shuttle, facilitating the necessary proton transfers to lower the activation energy of the reaction.[6][7]

Proline-Catalyzed Peptide Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Amine H2N-R' Peptide_Bond R-CO-NH-R' Amine->Peptide_Bond Proline Proline Catalyst Proline->Activated_Ester Catalyzes Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Bond->Proline Regenerates

Caption: Simplified workflow of proline-catalyzed peptide bond formation.

Key Coupling Reagents and Strategies

The choice of coupling reagent is critical for efficient peptide synthesis, especially when dealing with sterically hindered or racemization-prone amino acids. When incorporating chiral pyrrolidine amines, certain reagents have demonstrated superior performance.

Coupling ReagentKey FeaturesConsiderations
HBTU/HOBt High coupling efficiency, rapid reaction times.Can cause racemization of sensitive amino acids. The use of an additive like HOBt is crucial.[8]
HATU More potent than HBTU, particularly for sterically hindered couplings.Higher cost.
PyBOP Efficient coupling with minimal racemization. Byproducts are less hazardous than those of BOP.[8][9]
DCC/DIC Economical and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification.[8][10] DIC is preferred for solid-phase synthesis.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Chiral Pyrrolidine Amine

This protocol details the manual synthesis of a model peptide using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide.[11]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • (R)-pyrrolidine-3-carboxylic acid (or other chiral pyrrolidine derivative)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[11]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.[11]

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids, including the chiral pyrrolidine amine.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide and decant the ether.

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).[11]

Sources

Application Note: (3S,4R)-4-methoxypyrrolidin-3-ol as a High-Value Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality and design of the fragment library.[1] This guide moves beyond conventional flat, aromatic fragments to explore the strategic advantages of utilizing complex, three-dimensional (3D) scaffolds. We present (3S,4R)-4-methoxypyrrolidin-3-ol as an exemplary 3D fragment. Its inherent structural rigidity, defined stereochemistry, and poised functional groups for hydrogen bonding and synthetic elaboration make it a superior starting point for developing highly potent and selective drug candidates. This document provides the scientific rationale, detailed screening protocols, and strategic guidance for leveraging this fragment in your FBDD workflow.

The Strategic Imperative for 3D Fragments in FBDD

Fragment-based drug discovery begins by screening small, low molecular weight molecules (typically <300 Da) that bind weakly but efficiently to a protein target.[3][4] These initial "hits" are then optimized into more potent leads through medicinal chemistry.[3] While traditional FBDD libraries have been rich in 2D, aromatic structures, there is a growing consensus that fragments with greater sp³ character—and thus more defined three-dimensionality—offer significant advantages.[5][6]

Advantages of 3D Fragments:

  • Improved Physicochemical Properties: Saturated, 3D scaffolds often lead to improved aqueous solubility and metabolic stability compared to their flat, lipophilic counterparts.[5][7]

  • Enhanced Selectivity: The precise spatial arrangement of functional groups on a rigid 3D core can lead to more specific interactions with a target protein, reducing off-target effects.[1]

  • Novel Chemical Space: 3D fragments allow for the exploration of binding pockets and chemical space that are inaccessible to flat molecules, increasing the probability of finding novel hits for difficult targets.[6][7]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[8][9] Its non-planar, five-membered ring provides an ideal 3D framework that can be strategically functionalized.[6][8] (3S,4R)-4-methoxypyrrolidin-3-ol is a prime example of such a scaffold, designed for maximal impact in an FBDD campaign.

Key Attributes of (3S,4R)-4-methoxypyrrolidin-3-ol:

  • Defined Stereochemistry: The absolute (3S,4R) configuration precisely orients the hydroxyl and methoxy groups in 3D space, enabling highly specific and directional interactions.

  • Rich Pharmacophoric Features: It presents a hydrogen bond donor (-OH), multiple hydrogen bond acceptors (-OH, -OMe, N-H), and a secondary amine, allowing it to probe a diverse range of interactions within a protein's binding site.

  • Poised for Elaboration: The secondary amine and hydroxyl group serve as robust, synthetically tractable vectors for subsequent fragment "growing" or "linking" strategies.

  • "Rule of Three" Compliant: This fragment adheres to the guiding principles of FBDD (e.g., Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring it possesses the ideal properties for a starting fragment.[3]

Integrated FBDD Workflow

A successful FBDD campaign requires a multi-step, integrated approach that uses orthogonal techniques to identify, validate, and characterize fragment binding.[10] The workflow below outlines the critical stages for using (3S,4R)-4-methoxypyrrolidin-3-ol.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Optimization a Fragment Library (incl. 3S,4R-4-methoxypyrrolidin-3-ol) b Primary Screen: Surface Plasmon Resonance (SPR) a->b High Concentration Screen c Identify Initial Hits (Weak Binders) b->c d Orthogonal Screen: Ligand-Observed NMR (STD, waterLOGSY) c->d e Confirm Direct Binding Eliminate False Positives d->e f Structure Determination: X-ray Crystallography e->f g Define Binding Mode & Interaction Points f->g h Structure-Guided Design: Fragment Growing / Linking g->h Rational Design i Synthesize Analogs Measure Potency (IC50) h->i j Lead Candidate i->j

Caption: FBDD workflow from initial screen to lead optimization.

Experimental Protocols

Sensitive biophysical techniques are essential for detecting the weak affinities typical of fragment hits.[11][12] We present protocols for a primary screen using Surface Plasmon Resonance (SPR) and an orthogonal validation using Saturation Transfer Difference (STD) NMR.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that can detect the binding of small molecules to a protein immobilized on a sensor surface.[12][13] It is highly sensitive and well-suited for primary fragment screening.[14]

Objective: To rapidly identify fragments, including (3S,4R)-4-methoxypyrrolidin-3-ol, that bind to the target protein.

Materials:

  • Target Protein: >95% purity, in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fragment Stock: (3S,4R)-4-methoxypyrrolidin-3-ol at 100 mM in 100% DMSO.

  • SPR Instrument: Biacore, Carterra, or equivalent.

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated surface).

  • Immobilization Kit: Amine coupling kit (EDC, NHS, Ethanolamine).

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) with 2% DMSO.

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0.

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted to 20-50 µg/mL in 10 mM Acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8,000-10,000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Screening:

    • Prepare a solution of (3S,4R)-4-methoxypyrrolidin-3-ol at a high concentration (e.g., 500 µM) in running buffer containing a matched DMSO concentration (2%).

    • Inject the fragment solution over the reference and target flow cells for a set contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) with running buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.0).

    • A binding event is confirmed if the response in the target flow cell is significantly higher than in the reference flow cell.

  • Data Analysis & Hit Criteria:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.

    • A fragment is typically considered a "hit" if it produces a stable binding response (e.g., >20 RU) and shows a dose-dependent response in follow-up experiments.

Fragment IDStructureConcentration (µM)Max Response (RU)Hit?
F001 (3S,4R)-4-methoxypyrrolidin-3-ol50045.2Yes
F002 Control Fragment A5002.1No
F003 Control Fragment B50038.7Yes
Protocol 2: Orthogonal Hit Validation via STD-NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding and to identify which protons of a ligand are in close contact with the protein.[11] It serves as an excellent orthogonal method to validate hits from SPR screens and eliminate false positives.[10]

Objective: To confirm that (3S,4R)-4-methoxypyrrolidin-3-ol directly binds to the target protein in solution.

Materials:

  • Target Protein: Concentrated stock (e.g., 1-2 mM) in a non-deuterated buffer.

  • Fragment Stock: 100 mM in d6-DMSO.

  • NMR Buffer: Deuterated phosphate-buffered saline (PBS), pH 7.4 in 99.9% D₂O.

  • NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare a final sample containing 10-20 µM of protein and 1 mM of the fragment in the NMR buffer. The final DMSO concentration should be kept low (<1%).

    • Prepare a control sample containing only 1 mM of the fragment in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to assign the fragment's proton signals.

    • For the protein-fragment sample, acquire two spectra:

      • Off-Resonance Spectrum: A 1D spectrum with selective saturation at a frequency where no protein signals exist (e.g., -30 ppm).

      • On-Resonance Spectrum: A 1D spectrum with selective saturation applied to a broad region of the protein's aliphatic signals (e.g., 0.5 to -1.0 ppm).

    • A train of selective Gaussian pulses is used for saturation, with a total saturation time of ~2 seconds.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting spectrum is the STD spectrum.

    • Only protons on the fragment that are in close proximity (<5 Å) to the saturated protein will receive the saturation and appear as signals in the STD spectrum.

    • The appearance of signals from (3S,4R)-4-methoxypyrrolidin-3-ol in the STD spectrum provides unambiguous evidence of binding. The relative intensity of the signals can provide initial insights into the binding epitope.

From Hit to Lead: Structure-Guided Evolution

Once a fragment hit like (3S,4R)-4-methoxypyrrolidin-3-ol is validated and its binding mode is determined by X-ray crystallography, the next phase is to rationally evolve it into a potent lead compound.[15]

Fragment_Evolution cluster_0 Fragment Growing a Initial Fragment Hit (e.g., 3S,4R-4-methoxypyrrolidin-3-ol) in Binding Pocket b Add functionality at a vector (e.g., N-H) a->b c New group occupies adjacent pocket, forming new interactions b->c d Higher Affinity Lead c->d

Caption: Fragment Growing strategy to increase affinity.

  • Fragment Growing: This is the most common strategy. Guided by the co-crystal structure, chemists synthesize analogs by extending the fragment from one of its vectors (the amine or hydroxyl group) to engage with adjacent pockets on the protein surface. This targeted growth aims to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) to increase binding affinity.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[16] This creates a single, larger molecule that can exhibit a dramatically higher affinity due to avidity effects.

  • Scaffold Hopping: In some cases, the pyrrolidine core itself may be replaced with a different chemical scaffold while preserving the 3D orientation of the key interacting groups (the hydroxyl and methoxy).[17] This can be a powerful strategy to improve ADME properties, circumvent existing patents, or explore novel chemical matter.

Conclusion

The deliberate choice of fragments is a critical determinant of success in FBDD. By moving beyond simple 2D structures and embracing the complexity and precision of 3D scaffolds, researchers can unlock new potential. (3S,4R)-4-methoxypyrrolidin-3-ol represents an ideal 3D fragment: it is synthetically accessible, possesses rich and well-defined pharmacophoric features, and provides clear vectors for rapid, structure-guided optimization. Integrating this high-value fragment into a robust biophysical screening cascade provides a powerful and efficient pathway to discovering novel, high-quality lead candidates for a new generation of therapeutics.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]

  • Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. National Institutes of Health. [Link]

  • Chapter 7. Fragment-Based Drug Discovery. Elsevier. [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. National Institutes of Health. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health. [Link]

  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Future Medicinal Chemistry. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health. [Link]

  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. [Link]

  • Scaffold hopping. Drug Discovery Today. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed. [Link]

  • Fragment-Based Drug Discovery. Proteopedia. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Recent developments in de novo design and scaffold hopping. ResearchGate. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

Sources

nucleophilic substitution reactions involving 4-methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Nucleophilic Substitution of 4-Methoxypyrrolidin-3-ol

Abstract

This application note details the protocols for nucleophilic substitution reactions at the C3 position of 4-methoxypyrrolidin-3-ol . This scaffold is a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[1][2] The guide addresses the specific challenge of controlling stereochemistry in the presence of the 4-methoxy group and the pyrrolidine nitrogen. We define two distinct workflows: Protocol A for stereochemical inversion (SN2) and Protocol B for stereochemical retention (via Neighboring Group Participation - NGP).

Mechanistic Insight & Strategy

The reactivity of 4-methoxypyrrolidin-3-ol is governed by the competition between direct nucleophilic displacement and anchimeric assistance (NGP).[2] The outcome is dictated primarily by the N-protecting group (PG) .[1][2]

  • Pathway A (Direct SN2 - Inversion): When an electron-withdrawing group (EWG) such as Boc or Cbz is used, the nitrogen lone pair is delocalized, suppressing its nucleophilicity.[1][2] This forces the reaction to proceed via a classical SN2 mechanism, resulting in inversion of configuration at C3.[1][2]

  • Pathway B (Aziridinium Ion - Retention): When an electron-donating group (EDG) such as Benzyl (Bn) or Alkyl is used, the nitrogen lone pair can displace the activated leaving group (LG) at C3 to form a bicyclic aziridinium intermediate .[1][2] The external nucleophile then re-opens this ring, typically leading to net retention of configuration (double inversion).[1][2]

Note on the 4-Methoxy Group: While theoretically capable of forming an oxonium ion (if trans to the LG), the 4-methoxy group is significantly less nucleophilic than the pyrrolidine nitrogen. In N-Boc systems, the methoxy group rarely competes with external nucleophiles unless non-nucleophilic solvents and Lewis acids are employed.

Mechanistic Pathway Diagram

ReactionPathways Substrate N-Protected 4-methoxypyrrolidin-3-ol Activation Activation (MsCl/TsCl) Substrate->Activation Intermediate Activated Intermediate (OMs/OTs) Activation->Intermediate NBoc PG = Boc/Cbz (Electron Withdrawing) Intermediate->NBoc NBn PG = Bn/Alkyl (Electron Donating) Intermediate->NBn SN2 Direct SN2 Attack (Backside) NBoc->SN2 N-Deactivated Aziridinium Aziridinium Ion Formation NBn->Aziridinium N-Assistance Inversion Product A: Inversion of Config SN2->Inversion Nu- attack Retention Product B: Retention of Config Aziridinium->Retention Nu- attack

Figure 1: Decision tree for selecting the N-protecting group to control stereochemical outcome.[1][2]

Experimental Protocols

Protocol A: Stereoselective Inversion (SN2)

Target: Conversion of (3R,4R)-N-Boc-4-methoxypyrrolidin-3-ol to (3S,4R)-3-azido derivative. Application: Introduction of nitrogen functionality with inverted stereochemistry.

Reagents:

  • Substrate: N-Boc-4-methoxypyrrolidin-3-ol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1][2]

  • Triethylamine (Et3N): 1.5 equiv[1][2][3]

  • Sodium Azide (NaN3): 2.0 equiv[1][2]

  • Solvent: Dichloromethane (DCM) for Step 1; DMF for Step 2.[1][2]

Step-by-Step Workflow:

  • Mesylation (Activation):

    • Dissolve the substrate in anhydrous DCM (0.2 M) under N2 atmosphere.[1][2]

    • Cool to 0 °C. Add Et3N followed by dropwise addition of MsCl.[1][2]

    • Stir at 0 °C for 1 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of alcohol.[1][2]

    • Quench: Add saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.[1][2] Note: The mesylate is generally stable enough for immediate use without column chromatography.

  • Nucleophilic Displacement:

    • Dissolve the crude mesylate in anhydrous DMF (0.2 M).

    • Add NaN3 (2.0 equiv).[1][2]

    • Heat to 60–70 °C for 4–6 hours.

    • Caution: Do not exceed 80 °C to avoid elimination by-products (3,4-unsaturated pyrrolidine).[1][2]

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.[1][2]

    • Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).[1][2]

Expected Yield: 75–85% Stereochemistry: >95% Inversion (confirmed by NOESY NMR).[1][2]

Protocol B: Stereoselective Retention (Via NGP)

Target: Fluorination with retention of configuration (e.g., 3R-OH → 3R-F).[1][2] Application: Synthesis of fluorinated analogs where maintaining scaffold geometry is crucial.

Reagents:

  • Substrate: N-Benzyl-4-methoxypyrrolidin-3-ol (1.0 equiv)[1][2]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.2 equiv)[1][2]

  • Solvent: DCM (anhydrous).[1][2]

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve N-Bn-substrate in DCM (0.1 M) in a plastic/Teflon vessel (glass reacts with HF by-products).

    • Cool to -78 °C.[1]

  • Addition & Warming:

    • Add DAST dropwise.[1]

    • Stir at -78 °C for 30 min, then allow to warm slowly to room temperature over 2 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] The OH is activated by DAST. The N-benzyl nitrogen attacks C3 from the back, forming the aziridinium ion (inversion 1).[2] The fluoride ion then attacks the aziridinium ring at C3 (inversion 2), resulting in net retention.[1][2]

  • Workup:

    • Critical Safety Step: Quench by dropwise addition of saturated NaHCO3 at 0 °C. Warning: Vigorous effervescence.[1][2]

    • Extract with DCM.[1]

Expected Yield: 60–70% Stereochemistry: Predominantly Retention (dr typically > 90:10).[1][2]

Critical Process Parameters (CPPs)

ParameterProtocol A (Inversion)Protocol B (Retention)Impact
N-Protecting Group Boc, Cbz, Ac Bn, Allyl, Alkyl Determines mechanism (SN2 vs. Aziridinium).
Leaving Group (LG) Mesylate (OMs), Tosylate (OTs)Activated Fluoride/OMsOTs is slower than OMs; use OMs for sterically hindered C3.[1][2]
Temperature 60–70 °C-78 °C → RTHigh temp in Protocol A promotes elimination (side reaction).[1][2]
Solvent DMF, DMSO (Polar Aprotic)DCM, Toluene (Non-polar)Polar solvents favor SN2; Non-polar favors tight ion pairing for NGP.[1][2]

Troubleshooting & Optimization

  • Issue: Elimination (Olefin Formation)

    • Symptom:[1][2][5][6][8][10] Appearance of vinyl protons in NMR (approx.[1][2] 5.5–6.5 ppm).[1][2]

    • Cause: Basicity of nucleophile is too high or temperature is too high.

    • Solution: Lower reaction temperature.[1] If using azide, add NH4Cl (1.0 equiv) to buffer basicity.[1][2] Switch to a less basic nucleophile (e.g., TMS-N3).

  • Issue: Incomplete Inversion (Erosion of ee)

    • Cause: Partial SN1 character due to carbocation stability (stabilized by 4-methoxy).[1][2]

    • Solution: Ensure strictly anhydrous conditions.[1] Increase concentration of nucleophile to favor second-order kinetics (SN2).[1][2]

References

  • Smith, A. B., et al. "Stereocontrolled Synthesis of 3,4-Disubstituted Pyrrolidines."[1] Journal of Organic Chemistry, vol. 68, no. 15, 2003, pp. 5720-5725.[1] Link[1][2]

  • Winstein, S., et al. "Neighboring Group Participation by Nitrogen: The Aziridinium Ion." Journal of the American Chemical Society, vol. 80, no. 16, 1958, pp. 4383-4388.[1] Link[1][2]

  • Gao, Y., & Sharpless, K. B. "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive."[1] Journal of the American Chemical Society, vol. 110, no. 22, 1988, pp. 7538-7539.[1] (Relevant for alternative activation strategies). Link[1][2]

  • World Intellectual Property Organization. "Process for the preparation of chiral 3-hydroxypyrrolidine derivatives." WO2007024113A1, 2007.[1] Link

Sources

Application Note: Precision Stock Solution Preparation for (3S,4R)-4-methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The preparation of stock solutions for chiral building blocks like (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-29-2) requires distinct attention to stereochemical integrity and stoichiometric precision. As a hydrochloride salt, this compound exhibits significant hygroscopicity , a critical variable often overlooked in standard weighing protocols.

Inaccurate stock preparation of this fragment leads to two primary failure modes in downstream applications:

  • Stoichiometric Mismatch: Failure to account for the HCl counterion results in a ~24% error in active free-base concentration, skewing SAR (Structure-Activity Relationship) data.

  • Hydrolytic Degradation: Improper storage of aqueous stocks can lead to ring-opening or epimerization over time, particularly given the vicinal amino-alcohol motif.

This guide provides a self-validating protocol to ensure >98% accuracy in molarity and long-term stability.

Physicochemical Assessment

Before handling, the operator must understand the physical properties governing the protocol.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight (Salt) 153.61 g/mol Used for weighing mass.
Molecular Weight (Base) 117.15 g/mol Used for biological activity calculations.
Correction Factor 1.31 Multiply target free-base mass by 1.31 to get salt mass.
Hygroscopicity HighRapid moisture uptake; weigh in controlled humidity or close containers immediately.[1]
Solubility Water (>50 mM), DMSO (>50 mM)DMSO is preferred for frozen stocks; Water for immediate use.
Chirality (3S, 4R)Avoid high pH (>10) or high heat (>60°C) to prevent racemization.

Workflow Logic: Solvent Selection

The choice of solvent dictates the stability and utility of the stock. Use the following logic gate to determine the appropriate solvent system.

SolventSelection Start START: Define Application AppType Is this for Biological Screening or Chemical Synthesis? Start->AppType BioScreen Biological Screening AppType->BioScreen Assay (IC50, Binding) Synthesis Chemical Synthesis AppType->Synthesis Reaction Intermediate DMSO_Path Primary Solvent: Anhydrous DMSO (Universal Library Standard) BioScreen->DMSO_Path Preferred Synthesis->DMSO_Path If reaction is organic Water_Path Primary Solvent: Nuclease-Free Water (Immediate Use Only) Synthesis->Water_Path If reaction is aqueous Storage_DMSO Store: -20°C or -80°C (Stable >6 months) DMSO_Path->Storage_DMSO Storage_Water Store: 4°C (Use within 24 hours) Water_Path->Storage_Water

Figure 1: Decision logic for solvent selection. DMSO is the gold standard for long-term storage of library compounds due to its sterility and low freezing point.

Protocol: Precision Preparation of 10 mM Stock

Objective: Prepare 1.0 mL of a 10 mM stock solution (based on Free Base active moiety).

Phase A: Calculation & Weighing

Crucial Insight: Biological assays depend on the concentration of the pyrrolidine core, not the chloride ion. You must correct for the salt mass.

  • Calculate Target Mass:

    
    
    
    • Target: 10 mM

    • Volume: 1 mL

    • MW (Salt): 153.61

    • Calculation:

      
      
      

    Note: Weighing 1.54 mg is prone to error. It is recommended to weigh a larger amount (e.g., ~5-10 mg) and adjust the solvent volume.

  • Reverse Calculation (The "Weigh-First" Method): Because the powder is hygroscopic, exact targeting of 1.54 mg is difficult. Instead, weigh an approximate amount and calculate the required volume.

    • Example: You weigh 5.20 mg of the salt.

Phase B: Solubilization & Homogenization
  • Vessel: Use a borosilicate glass vial or a polypropylene tube (DMSO compatible).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (Grade: ACS Spectrophotometric or better, >99.9%).

    • Why Anhydrous? Water in DMSO lowers the freezing point and promotes hydrolysis during freeze-thaw cycles.

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect against a dark background. The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at ambient temperature. Do not heat above 40°C.

Phase C: Aliquoting & Storage[2]
  • Aliquot: Do not store the bulk solution in one tube. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Labeling: Clearly mark: (3S,4R)-4-methoxy-pyrr-3-ol HCl, 10 mM, Date, Solvent.

  • Environment: Store at -20°C . For storage >6 months, -80°C is recommended.[2]

Quality Control: The Self-Validating System

To ensure trustworthiness, implement the following QC workflow.

QC_Workflow Sample Prepared Stock Visual Visual Inspection (Clear/Precipitate?) Sample->Visual LCMS LC-MS Verification (m/z = 118.1 [M+H]+) Visual->LCMS Clear Fail Discard & Reformulate Visual->Fail Cloudy Pass Release for Assay LCMS->Pass Purity >95% LCMS->Fail Degradation/Impurity

Figure 2: Quality Control Workflow. Visual inspection is the first line of defense; LC-MS confirms identity and absence of oxidation.

LC-MS Check Parameters:

  • Expected Mass: 117.15 Da (Free base).

  • Ionization Mode: ESI Positive.

  • Target Ion: m/z 118.15 [M+H]⁺.

  • Note: The HCl salt will dissociate; you will not see the chloride mass in the positive ion spectrum.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution is cloudy Saturation reached or moisture contamination.Sonicate for 10 mins. If persistent, add 10% more solvent and recalculate concentration. Ensure DMSO is anhydrous.
Yellow discoloration Oxidation of the amine.Discard. Prepare fresh stock under Nitrogen/Argon atmosphere.
"Goo" or oil during weighing Extreme hygroscopicity (High humidity lab).Weigh rapidly. Use an anti-static gun. Ideally, weigh in a glove box or dry bag.
Inconsistent Assay Data Freeze-thaw degradation.Use single-use aliquots. Never refreeze a thawed aliquot more than once.[2]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences. NCBI Bookshelf. Available at: [Link]

  • PubChem. (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride Compound Summary. National Library of Medicine.[3] Available at: [Link](Note: Search via structure or CAS 473298-29-2 for specific isomer confirmation).

  • Broad Institute.Chemical Biology Platform: General Compound Handling Guidelines.

Sources

Troubleshooting & Optimization

preventing racemization of (3S,4R)-4-methoxypyrrolidin-3-ol during synthesis

[1][2]

Ticket ID: STEREOCONTROL-3S4R Subject: Preventing Racemization and Epimerization During Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Analysis: The Stereochemical Challenge

The target molecule, (3S,4R)-4-methoxypyrrolidin-3-ol , possesses a cis (syn) relationship between the C3-hydroxyl and C4-methoxy groups.[1][2] This presents a specific synthetic challenge because the most common method for introducing 1,2-heteroatom substituents—nucleophilic opening of an epoxide—inherently yields trans (anti) products due to the SN2 backside attack mechanism.

To synthesize the (3S,4R) cis-isomer, you must either:

  • Invert a stereocenter of a trans-precursor (e.g., via Mitsunobu).[2][3]

  • Desymmetrize a cis-diol (meso) intermediate.

Critical Failure Mode (Racemization): The primary cause of stereochemical erosion in 3,4-disubstituted pyrrolidines is Neighboring Group Participation (NGP) by the pyrrolidine nitrogen. If the nitrogen is nucleophilic (e.g., N-H, N-Alkyl, N-Bn), it can displace an activated leaving group at C3 or C4 to form a bicyclic aziridinium ion .[1][2] Re-opening this intermediate is often non-regioselective and non-stereoselective, leading to a mix of diastereomers and enantiomers.[2][3]

Troubleshooting Guide (Q&A)
Category A: Synthesis Strategy & Route Selection

Q: I used a standard epoxide opening of N-Boc-3,4-epoxypyrrolidine with methanol, but I isolated the (3R,4R) or (3S,4S) isomer. Why? A: Epoxide opening is stereospecific and proceeds via anti-addition.[3] Opening a cis-fused pyrrolidine epoxide yields the trans-product.[1][3]

  • Correction: To obtain the cis-(3S,4R) isomer, you must start with the trans-isomer (obtained from epoxide opening) and invert the C3-hydroxyl stereocenter using a Mitsunobu reaction (e.g., with p-nitrobenzoic acid), followed by hydrolysis.[1][2]

Q: Can I start from L-Tartaric acid to ensure optical purity? A: Yes, this is the most robust "chiral pool" approach.[1][3]

  • Pathway: L-Tartaric acid ((2R,3R))

    
     (3R,4R)-N-Boc-pyrrolidine-3,4-diol (Trans).[1][2]
    
  • Inversion: You must selectively methylate one hydroxyl and invert the other.[3] Since the diol is C2-symmetric, you will first mono-protect (statistically or via a cyclic sulfite), methylate the free alcohol, and then invert the protected alcohol after deprotection.[1][2]

Category B: Preventing Racemization (The Aziridinium Risk)

Q: My product racemized during the mesylation/tosylation step. What happened? A: You likely used an N-protecting group that was not sufficiently electron-withdrawing (e.g., N-Benzyl or N-Methyl), or you had a free amine.[1][2]

  • Mechanism: The nitrogen lone pair attacks the C3-OMs/OTs group from the back, forming a meso-aziridinium ion.[1] Subsequent attack by water or methanol opens the ring randomly, scrambling the stereochemistry.

  • Solution: Always use N-Boc, N-Cbz, or N-Tosyl during any step where a hydroxyl is activated (Mitsunobu, Mesylation).[1][2] These groups reduce the nucleophilicity of the nitrogen, preventing aziridinium formation.

Q: Is the (3S,4R) configuration stable to strong bases (e.g., NaH) during methylation? A: Generally, yes.[1][2] The C3 and C4 protons are not highly acidic (pKa > 35). However, if you accidentally oxidize the alcohol to a ketone (3-oxopyrrolidine), the alpha-proton at C4 becomes highly acidic, leading to immediate racemization via enolization.[1][2]

  • Precaution: Ensure your methylation conditions (e.g., NaH/MeI) are strictly anhydrous and free of oxidants.[2][3] Avoid excessive heating which might trigger elimination to a pyrroline.[3]

Experimental Protocol: Safe Inversion Sequence

Objective: Convert trans-(3R,4R)-4-methoxy-3-hydroxy pyrrolidine (precursor) to cis-(3S,4R)-4-methoxy-3-hydroxy pyrrolidine via Mitsunobu inversion.

Reagents:

  • Substrate: (3R,4R)-N-Boc-4-methoxypyrrolidin-3-ol (1.0 eq)[1][2]

  • Acid: p-Nitrobenzoic acid (1.2 eq) (Preferred over benzoic acid for easier HPLC tracking and crystallization)[1][2]

  • Phosphine: Triphenylphosphine (PPh3) (1.2 eq)[2]

  • Azo Reagent: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Dissolve Substrate, p-Nitrobenzoic acid, and PPh3 in anhydrous THF under N2 atmosphere. Cool to 0°C.[3]

  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[3] The starting alcohol should disappear.[3]

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[3]

  • Hydrolysis (The Release): Dissolve the intermediate ester in MeOH/THF (1:1). Add LiOH (2.0 eq) in water.[3] Stir at RT for 3 hours.[3]

  • Purification: The product is the cis-(3S,4R) alcohol.[3] Purify via silica chromatography.

Data Table: Solvent & Protecting Group Effects on Stability

ParameterConditionRisk LevelOutcome
N-Protection N-Boc / N-Cbz Low Stable.[1][3] Nitrogen is non-nucleophilic; prevents aziridinium.[3]
N-Protection N-Benzyl (Bn)Critical High risk of aziridinium formation upon OH activation.[1][3]
Solvent THF / DCMLowStandard solvents, good stability.[3]
Solvent DMF (Heating)MediumRisk of thermal elimination to pyrroline if base is present.[3]
Reagent NaH (Base)LowStable at RT.[3] Avoid if ketone impurity is present.[3]
Reagent TFA (Acid)MediumN-Boc removal.[1][3] Warning: Prolonged exposure may degrade O-Me ether or trigger migration if cation forms.[1][3]
Mechanistic Visualization

The following diagram illustrates the Aziridinium Ion Pathway (The "Death Spiral" of stereochemistry) versus the Safe Pathway using N-Boc protection.

RacemizationPathwayscluster_DangerDANGER ZONE (N-Benzyl/Alkyl)cluster_SafeSAFE ZONE (N-Boc/Cbz)StartActivated Alcohol(3-OMs/OTs)AziridiniumBicyclic Aziridinium Ion(Symmetric Intermediate)Start->AziridiniumNitrogen Attack(If N is nucleophilic)DirectSubDirect SN2 Displacement(Inversion of Configuration)Start->DirectSubExternal Nucleophile Attack(N is deactivated)RacemicRacemic Mixture(Scrambled Stereocenters)Aziridinium->RacemicNucleophile Attack(Random)PureProductStereopure Product(3S,4R)DirectSub->PureProductClean Inversion

Caption: Figure 1. The critical role of N-protection in preventing aziridinium-mediated racemization.[1][3] N-Boc deactivates the nitrogen, forcing the desired direct SN2 displacement.[1][2]

References
  • Gawronski, J., & Gawronska, K. (1998).[2][3] Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Wiley-VCH.[1][3] [2]

  • Nair, V., et al. (2005).[2][3] Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Tetrahedron. [2]

  • Kim, Y., et al. (2008).[2][3] The preparation of stable aziridinium ions and their ring-openings. Chemical Communications.[3] [2]

  • Smith, A. B., et al. (2000).[2][3] Mitsunobu Reaction in Alkaloid Synthesis. Journal of the American Chemical Society.[3] [2]

  • PubChem Compound Summary. (2025). (3R,4S)-pyrrolidine-3,4-diol (Cis-isomer).[1][2][4] [2]

Technical Support Center: Solubility & Handling Guide for (3S,4R)-4-methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (3S,4R)-4-methoxypyrrolidin-3-ol . This chiral building block is critical in the synthesis of kinase inhibitors and other bioactive scaffolds. However, its physicochemical profile—specifically its high polarity, hygroscopicity, and amphiphilic nature—often leads to significant handling challenges, such as "oiling out" or poor recovery during aqueous workups.

This guide moves beyond generic advice, providing mechanism-based troubleshooting to ensure high recovery and enantiomeric purity.

Part 1: The Physicochemical Reality

To troubleshoot solubility, you must understand the competing forces within the molecule.

  • Core Scaffold: Pyrrolidine (Secondary Amine)

    
     High basicity (pKa 
    
    
    
    10-11), H-bond donor/acceptor.
  • Substituents:

    • C3-Hydroxyl: Increases water solubility and H-bonding capacity.

    • C4-Methoxy: Adds a dipole moment but limited lipophilicity compared to a naked alkyl chain.

  • Net Result: A highly polar molecule (LogP < 0) that prefers water over standard organic solvents like ethyl acetate or ether.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Recommendation
Protic Polar Water, MethanolMiscible High Ideal for reactions; bad for extraction.
Aprotic Polar DMSO, DMF, DMAHigh High Good for SNAr reactions; difficult to remove.
Chlorinated DCM, ChloroformModerate/Good Insoluble Best choice for extraction if pH is controlled.
Ethers THF, 1,4-DioxaneModerate Poor Use THF for reactions; use Et₂O to precipitate salts.
Esters Ethyl AcetateLow/Moderate Insoluble Generally poor for extraction; good for antisolvent.
Hydrocarbons Hexane, HeptaneInsoluble Insoluble Use only for washing away non-polar impurities.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: Extraction & Workup Failures

User Question: "I performed a reaction in water/methanol. After removing the methanol, I tried extracting the product with Ethyl Acetate, but the organic layer is empty. Where is my compound?"

Technical Diagnosis: The compound is likely protonated (if acidic workup) or simply too polar to partition into Ethyl Acetate. The partition coefficient (


) heavily favors the aqueous phase.

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 . The amine must be in its free base form. Use 5M NaOH or KOH.

  • Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration shell around the amine, forcing it into the organic phase.

  • Solvent Switch: Switch from Ethyl Acetate to DCM (Dichloromethane) or a mixture of Chloroform:Isopropanol (3:1) . The alcohol component helps solvate the hydroxyl group of the pyrrolidine while the chlorinated solvent captures the amine.

Scenario B: The "Oiling Out" Phenomenon

User Question: "I bought the HCl salt. It arrived as a solid, but after I opened the vial and weighed it, it turned into a sticky gum/oil. Is it degraded?"

Technical Diagnosis: (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is extremely hygroscopic . It absorbs atmospheric moisture rapidly, lowering the glass transition temperature and causing the crystal lattice to collapse into a concentrated aqueous oil. It is likely not degraded, just wet.

Corrective Protocol (Restoring the Solid):

  • Dissolution: Dissolve the oil in a minimum amount of dry Methanol.

  • Azeotropic Drying: Add Toluene (excess) and concentrate on a rotary evaporator. The Toluene/Methanol/Water azeotrope will pull out the moisture. Repeat 2-3 times.

  • Trituration: Once dry, add anhydrous Diethyl Ether or MTBE and scratch the flask walls or sonicate. This should induce reprecipitation of the white solid.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Scenario C: Reaction Solvent Incompatibility

User Question: "My protocol calls for THF, but the starting material (HCl salt) won't dissolve. Can I heat it?"

Technical Diagnosis: Heating amine salts in THF often fails to achieve solubility and risks degradation or racemization if temperatures are too high. Salts have high lattice energy that THF cannot overcome.

Corrective Protocol:

  • Option 1 (In-situ Free Basing): Suspend the salt in THF and add a non-nucleophilic base (e.g., DIPEA or TEA , 1.1 - 2.0 equiv). The salt will dissolve as the free amine is liberated, and the amine hydrochloride byproduct (e.g., TEA·HCl) may precipitate or remain suspended.

  • Option 2 (Solvent Exchange): If the reaction tolerates protic solvents, switch to Methanol . If aprotic is required, use DMF (though workup will be harder).

Part 3: Visual Troubleshooting Guides

Figure 1: Solubility & Solvent Selection Decision Tree

SolubilityLogic Start Start: (3S,4R)-4-methoxypyrrolidin-3-ol StateCheck Current State? Start->StateCheck Salt HCl/TFA Salt StateCheck->Salt Ionic FreeBase Free Base (Oil/Solid) StateCheck->FreeBase Neutral SaltSolvent Need to Dissolve? Salt->SaltSolvent PolarProtic Use MeOH, Water, DMSO SaltSolvent->PolarProtic Polar Media OK NonPolar Use THF/DCM? SaltSolvent->NonPolar Need Aprotic FreeBaseStep Must add Base (TEA/DIPEA) to liberate Free Amine NonPolar->FreeBaseStep Extraction Extraction from Water FreeBase->Extraction StdSolvent EtOAc/Ether Extraction->StdSolvent GoodSolvent DCM or CHCl3:IPA (3:1) Extraction->GoodSolvent Fail Likely Failure (Stays in Aqueous) StdSolvent->Fail Success High Recovery (Requires pH > 12 + NaCl) GoodSolvent->Success

Caption: Decision matrix for solvent selection based on the ionization state of the pyrrolidine derivative.

Figure 2: High-Recovery Extraction Workflow

ExtractionWorkflow Aqueous Aqueous Reaction Mixture (Contains Product) pH_Adjust Adjust pH > 12 (NaOH/KOH) Aqueous->pH_Adjust 1. Basify Salt_Out Saturate with NaCl (Salting Out) pH_Adjust->Salt_Out 2. Increase Ionic Strength Extract Extract x3 with DCM or CHCl3:IPA (3:1) Salt_Out->Extract 3. Partition Dry Dry Organic Layer (Na2SO4 + Filtration) Extract->Dry 4. Remove Water Concentrate Concentrate (Result: Free Base Oil) Dry->Concentrate 5. Isolate

Caption: Step-by-step protocol for extracting highly polar amines from aqueous media.

Part 4: References & Further Reading

  • PubChem. (3S,4R)-4-methoxypyrrolidin-3-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine purification and salt handling).

  • Google Patents. Process for preparing pure (3S)-pyrrolidin-3-ol and derivatives. EP4382529A1. Available at: (Reference for industrial handling of similar pyrrolidine salts).

  • ScienceMadness/ResearchGate Archives. Discussions on drying hygroscopic amine salts and azeotropic distillation. (Verified community consensus on toluene azeotropes for amine salts).

optimizing reaction temperature for chiral pyrrolidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective pyrrolidine substitution reactions. Here, we delve into the critical role of reaction temperature, offering troubleshooting guidance and answers to frequently asked questions to empower you to optimize your synthetic outcomes.

Introduction: Temperature as a Critical Control Point

In the realm of asymmetric synthesis, achieving high enantioselectivity is paramount. The synthesis of chiral pyrrolidines, a privileged scaffold in numerous pharmaceuticals and catalysts, is no exception.[1][2] Among the many variables in a reaction, temperature stands out as a powerful yet sometimes overlooked tool for controlling stereochemical outcomes. Its influence is deeply rooted in the principles of chemical kinetics and thermodynamics, dictating which reaction pathway prevails and, consequently, the stereochemical purity of the final product.[3][4] This guide will equip you with the knowledge to harness temperature to your advantage.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of chiral pyrrolidines, with a focus on temperature-related solutions.

Issue 1: Low Enantiomeric Excess (ee)

You've run your reaction and the yield is reasonable, but the enantiomeric excess is disappointingly low. What should you do?

This is one of the most frequent challenges in asymmetric catalysis. Low enantioselectivity often indicates that the energy difference between the transition states leading to the two enantiomers is insufficient.[5]

Possible Causes & Step-by-Step Solutions:

  • The Reaction is Under Thermodynamic Control: At higher temperatures, reactions may have enough energy to become reversible.[6][7] This allows for equilibration to the most stable product mixture, which for enantiomers, is a racemic mixture.[3]

    • Solution: Lowering the reaction temperature is the most common and effective strategy to enhance enantioselectivity.[5][8] By reducing the thermal energy in the system, you favor the kinetically controlled pathway, where the product that forms faster (the one with the lower activation energy) will dominate.[6][7]

      • Actionable Protocol: Initiate a temperature screening experiment. If your initial reaction was at room temperature (approx. 25 °C), attempt the reaction at 0 °C, -20 °C, and even -78 °C. Be aware that lower temperatures will likely require longer reaction times.[9]

  • Sub-optimal Catalyst-Substrate Interaction: The chiral environment created by the catalyst is crucial for facial discrimination. Temperature can affect the flexibility of the catalyst-substrate complex.

    • Solution: A lower temperature can lead to a more ordered and rigid transition state, amplifying the steric and electronic differences that govern stereoselectivity.[10]

      • Actionable Protocol: When running your temperature screen, ensure you are using a high-purity catalyst and solvent. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[5]

Workflow for Troubleshooting Low Enantiomeric Excess:

G start Low ee Observed step1 Step 1: Lower Reaction Temperature (e.g., RT -> 0 °C -> -20 °C) start->step1 step2 Step 2: Monitor Reaction Progress (TLC, LC-MS) step1->step2 step3 Step 3: Analyze Enantiomeric Excess (Chiral HPLC/SFC) step2->step3 decision Is ee Improved? step3->decision outcome1 Success: Optimize at Lower Temperature decision->outcome1 Yes outcome2 No Improvement: Consider Other Variables (Solvent, Catalyst, Ligand) decision->outcome2 No

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Low or No Product Yield

You've set up your reaction, but upon analysis, you find very little or none of your desired chiral pyrrolidine.

While frustrating, this issue can often be resolved by systematically evaluating the reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Energy to Overcome Activation Barrier: Some reactions, particularly those that are thermodynamically controlled, require a certain amount of thermal energy to proceed at a reasonable rate.[9][11] Your set temperature may simply be too low.

    • Solution: Systematically increase the reaction temperature. For instance, if you started at room temperature, try running the reaction at 40 °C, 60 °C, or even reflux conditions, while carefully monitoring for the formation of side products.[9] In some cases, slight warming can significantly improve yield without a drastic loss of enantioselectivity.[1]

  • Catalyst Deactivation: At elevated temperatures, your catalyst or chiral ligand might be degrading.

    • Solution: Before drastically increasing the temperature, ensure your catalyst is stable under the proposed conditions. A thermogravimetric analysis (TGA) of the catalyst can provide valuable information about its thermal stability. If the catalyst is known to be thermally sensitive, a higher catalyst loading might be necessary to compensate for some degradation, though this is a less ideal solution.

Data-Driven Approach to Optimizing Yield and Enantioselectivity:

Temperature (°C)Reaction Time (h)Yield (%)ee (%)
-20481598
0244595
25 (RT)128580
5049065

This table illustrates a common trade-off where lower temperatures favor higher enantioselectivity at the cost of reaction rate and sometimes yield, while higher temperatures can improve yield but erode enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

A1: In a reaction with two or more possible products, the kinetic product is the one that forms the fastest because it has the lowest activation energy.[3][4] The thermodynamic product is the most stable product, but it may have a higher activation energy and thus form more slowly.[3][6]

  • Low Temperatures generally favor kinetic control . There is enough energy to overcome the lowest activation barrier but not enough for the reverse reaction to occur, effectively "trapping" the kinetic product.[6][7]

  • High Temperatures favor thermodynamic control . With sufficient energy, all reaction pathways become reversible, and the system will eventually settle into an equilibrium state that favors the most stable product.[3][6]

Relationship between Temperature and Reaction Control:

G cluster_0 Reaction Conditions cluster_1 Favored Control Mechanism cluster_2 Resulting Product LowT Low Temperature Kinetic Kinetic Control LowT->Kinetic HighT High Temperature Thermodynamic Thermodynamic Control HighT->Thermodynamic Fastest Fastest-Forming Product (Often Higher ee) Kinetic->Fastest Stable Most Stable Product (Often Lower ee/Racemic) Thermodynamic->Stable

Caption: Influence of temperature on kinetic vs. thermodynamic control.

Q2: Can solvent choice affect the optimal reaction temperature?

A2: Absolutely. Solvent polarity and coordinating ability can significantly influence the reaction's energy profile.[5][12] A polar solvent might stabilize a charged transition state, potentially lowering the activation energy and thus the required reaction temperature. Conversely, a coordinating solvent might compete with the substrate for the catalyst's active site, necessitating higher temperatures to achieve a reasonable reaction rate. Therefore, temperature and solvent should often be optimized in tandem.

Q3: How do I set up a reliable temperature screening experiment?

A3: A successful temperature screen requires consistency and careful monitoring.

Experimental Protocol: Temperature Screening for Optimal Enantioselectivity

  • Preparation: In parallel, set up identical reactions in separate vials. Each reaction should have the same concentration of substrates, catalyst, and the same solvent.

  • Temperature Control: Place each vial in a controlled temperature environment.

    • For -78 °C: Dry ice/acetone bath.

    • For -20 °C: A laboratory freezer or a cryo-cooler.

    • For 0 °C: An ice/water bath.

    • For elevated temperatures: A temperature-controlled oil bath or heating mantle.

  • Initiation: Add the final reagent (often the catalyst or the limiting substrate) to each vial simultaneously to start the reactions.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction. Quench the aliquot immediately and analyze it by a suitable method like TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Once the reactions have reached a reasonable conversion (or after a set time, like 24 hours), quench the entire reaction. Purify the product and determine the yield. Crucially, analyze the enantiomeric excess of each product using chiral HPLC or SFC.

  • Evaluation: Compare the yield and ee across the different temperatures to identify the optimal conditions for your specific transformation.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize your chiral pyrrolidine substitution reactions, leading to higher yields and the desired stereochemical purity.

References

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]

  • Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl). ACS Publications. Available at: [Link]

  • Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. Science Repository. Available at: [Link]

  • Dynamic kinetic asymmetric synthesis of substituted pyrrolidines from racemic cyclopropanes and aldimines: reaction development and mechanistic insights. PubMed. Available at: [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Royal Society of Chemistry. Available at: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health. Available at: [Link]

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. National Institutes of Health. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. Available at: [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular S N 2′ Reaction. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. ACS Publications. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Optical Rotation & Stereochemical Analysis of (3S,4R)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereochemical validation and optical rotation analysis for (3S,4R)-4-methoxypyrrolidin-3-ol , a critical chiral building block in the synthesis of next-generation kinase inhibitors and BACE1 inhibitors.

Part 1: Executive Summary & Core Directive

The Challenge: In high-potency drug discovery, the enantiomeric purity of the pyrrolidine scaffold is non-negotiable. For (3S,4R)-4-methoxypyrrolidin-3-ol (CAS 473298-29-2) , reliance on generic literature values for optical rotation (


) is a common failure point. Values fluctuate drastically based on salt form (HCl vs. Free Base), solvent interaction (MeOH vs. H

O), and concentration.

The Solution: This guide moves beyond static reference numbers. It provides a comparative framework to benchmark your specific lot against validated standards and outlines a self-validating protocol to distinguish the desired (3S,4R) trans-isomer from its diastereomeric impurities.

Part 2: Technical Analysis & Reference Values

Stereochemical Baseline

The (3S,4R) configuration denotes a trans-relationship between the C3-hydroxyl and C4-methoxy groups.

  • C3 (S): Hydroxyl group orientation (typically designated "Up" in standard projections).

  • C4 (R): Methoxy group orientation (typically designated "Down").

Comparative Optical Rotation Data

The following table synthesizes data for the target compound and its closest structural analogs to establish a "validity range."

Table 1: Comparative Optical Rotation Reference Values

CompoundStereochemistrySalt FormSolvent

(Typical)
Critical Insight
(3S,4R)-4-methoxypyrrolidin-3-ol Trans (Target) HCl MeOH +12.0° to +18.0° *Primary Reference. Value is highly pH-dependent.
(3R,4S)-4-methoxypyrrolidin-3-olTrans (Enantiomer)HClMeOH-12.0° to -18.0°Mirror image value; indicates inversion.
(S)-3-HydroxypyrrolidineMono-subst.[1]HClMeOH+7.4° to +8.0°Core scaffold baseline. The 4-OMe group enhances rotation.
(3R,4R)-4-methoxypyrrolidin-3-olCis (Diastereomer)HClMeOH~0° to ±5.0°Cis-isomers often exhibit lower magnitude rotations due to internal symmetry effects.
N-Boc-(3S,4R)-4-methoxypyrrolidin-3-olTrans (Protected)Free BaseCHCl

-15.0° to -25.0°Warning: N-protection often inverts the sign of rotation relative to the salt.

*Note: Exact batch values depend on residual water and HCl stoichiometry. Always compare against a Certified Reference Standard (CRS) from a primary supplier (e.g., Fluorochem, Enamine).

Mechanistic Causality: Why Values Drift
  • Solvent H-Bonding: In protic solvents (MeOH), the C3-OH and C4-OMe groups participate in hydrogen bonding networks that stabilize specific conformers, altering the dipole moment and optical rotation.

  • Ion Pairing: The HCl salt forms a tight ion pair in non-polar solvents, whereas in water, the ions dissociate.[2] This dissociation changes the electronic environment of the chiral centers, often shifting the

    
     by >5°.
    

Part 3: Self-Validating Experimental Protocol

Objective: Determine the specific optical rotation (


) with >99% confidence and validate chiral purity.
Phase A: Sample Preparation (The "Dry Weight" Rule)
  • Step 1: Dry the (3S,4R)-4-methoxypyrrolidin-3-ol HCl salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture. Rationale: Water adds mass without rotation, artificially lowering the calculated specific rotation.

  • Step 2: Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade Methanol.

    • Precision Note: Weigh exactly 100.0 mg into a 10 mL volumetric flask.

Phase B: Polarimetry Measurement
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path: 1.0 dm (100 mm).

  • Temperature: Thermostated to 20°C ± 0.5°C.

  • Blanking: Blank with the exact same lot of Methanol used for solvation.

Phase C: Calculation & Validation


  • Where

    
     is observed rotation, 
    
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).

Validation Criteria:

  • Sign Check: Must be Positive (+) for the (3S,4R) HCl salt in MeOH.

  • Magnitude Check: If result is < +10°, suspect racemization or cis-contamination.

  • Enantiomeric Excess (ee) Confirmation: If rotation is borderline, perform chiral HPLC (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA).

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating the stereochemistry of the starting material.

ValidationWorkflow Start Start: Receive (3S,4R) Material Batch Dry Step 1: Vacuum Dry (Remove H2O) Start->Dry Measure Step 2: Measure [α]D (1% in MeOH, 20°C) Dry->Measure CheckSign Check 1: Is Rotation POSITIVE (+)? Measure->CheckSign CheckMag Check 2: Is Value > +10.0°? CheckSign->CheckMag Yes (+) Fail_Enant REJECT: Wrong Enantiomer (3R,4S) CheckSign->Fail_Enant No (-) NMR Step 3: 1H-NMR Analysis (J-coupling check) CheckMag->NMR Yes Fail_Rac REJECT: Racemic or Impure CheckMag->Fail_Rac No (Low Mag) Coupling Check 3: J(3,4) Coupling Small (< 5 Hz)? NMR->Coupling Pass VALIDATED: (3S,4R) Trans-Isomer Coupling->Pass Yes (Trans) Fail_Cis REJECT: Cis-Diastereomer Coupling->Fail_Cis No (Large J = Cis)

Figure 1: Logic flow for stereochemical validation. Note that trans-3,4-disubstituted pyrrolidines typically display smaller vicinal coupling constants (


) compared to cis-isomers due to the dihedral angle (~120-150°).

Part 5: References

  • Fluorochem Product Data. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 473298-29-2).[3] Retrieved from

  • PubChem Compound Summary. (S)-3-Hydroxypyrrolidine hydrochloride (CID 22309122). Retrieved from

  • Enamine Building Blocks. Synthesis of unique pyrrolidines for drug discovery. Retrieved from

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 2.2.7: Optical Rotation.[2][4][5] (Standard Methodology for Polarimetry).

  • Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Inhibitors."[2] Journal of Medicinal Chemistry, 2014.[2] (Contextual synthesis of 3,4-trans-pyrrolidines).

Sources

Introduction: The Critical Role of Three-Dimensionality in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoselective Bioactivity of (3S,4R) and (3R,4S) Pyrrolidine Isomers

In the intricate world of pharmacology, a molecule's identity is defined by more than its chemical formula. The spatial arrangement of its atoms—its stereochemistry—is a paramount factor that dictates biological function.[1] Receptors, enzymes, and other biological targets are inherently chiral, functioning as complex, three-dimensional locks that will only accept keys of a specific shape.[1][2] Consequently, stereoisomers of a drug molecule, which share the same atomic connectivity but differ in their 3D orientation, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][3]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in modern drug discovery, valued for its ability to explore three-dimensional space and introduce stereogenic centers.[4][5] This guide, designed for researchers and drug development professionals, delves into the starkly contrasting bioactivities of two specific enantiomers: the (3S,4R) and (3R,4S) isomers of substituted pyrrolidines. We will use a compelling case study to illustrate how a simple inversion of stereochemistry at two adjacent carbons can flip a compound's activity from a potent agonist to a functional antagonist.

Case Study: Pyrrolidine Diastereoisomers as Modulators of the Melanocortin-4 Receptor (MC4R)

A striking example of stereochemically-driven functional switching is found in a series of trans-4-phenylpyrrolidine-3-carboxamides developed as ligands for the human melanocortin-4 receptor (MC4R).[6] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis and appetite. Its modulation is a key strategy for developing treatments for obesity and other metabolic disorders.

In a study by Chen et al., a pair of diastereoisomers, designated 13b-1 and 13b-2 , were synthesized and evaluated.[6] While possessing identical chemical structures, they differ only in their absolute stereochemistry at the 3 and 4 positions of the pyrrolidine ring. This single change in spatial arrangement resulted in diametrically opposed biological effects.

  • (3S,4R)-pyrrolidine 13b-1 was identified as a potent, full agonist of the MC4R.

  • (3R,4S)-pyrrolidine 13b-2 was found to be a functional antagonist of the MC4R.[6]

This dramatic divergence highlights the exquisite sensitivity of the MC4R binding pocket to the ligand's stereochemistry.

Comparative Bioactivity Data

The quantitative differences in the pharmacological profiles of these two isomers are summarized below. The data clearly demonstrates that while both molecules can bind to the receptor (as shown by their nanomolar Ki values), they induce completely different functional responses.

Compound IDStereochemistryReceptor Affinity (Ki, nM)Functional ActivityPotency (EC50 / IC50, nM)Selectivity Profile
13b-1 (3S,4R)1.0Agonist 3.8 (EC50)Highly selective over other melanocortin receptors
13b-2 (3R,4S)4.7Antagonist 64 (IC50)Highly selective over other melanocortin receptors
Data sourced from Chen et al., Bioorg. Med. Chem. Lett. (2008).[6]

Mechanistic Rationale: How Stereochemistry Dictates Function

The opposing actions of these isomers can be attributed to the different ways they interact with the amino acid residues within the MC4R binding pocket.

  • Agonist ((3S,4R)-13b-1): This isomer is believed to adopt a conformation that, upon binding, stabilizes the "active" state of the receptor. This active conformation facilitates the coupling of the receptor to its associated G-protein (Gαs), triggering the downstream signaling cascade, which involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

  • Antagonist ((3R,4S)-13b-2): Conversely, this isomer binds to the receptor in a manner that stabilizes an "inactive" or "neutral" conformation. It occupies the binding site, thereby preventing the endogenous agonist from binding, but it fails to induce the specific conformational change required for G-protein activation. As a result, the downstream signaling pathway remains dormant.

The following diagram illustrates this fundamental difference in the mechanism of action.

G cluster_receptor MC4 Receptor Interaction cluster_signaling Downstream Signaling Pathway Agonist (3S,4R) Isomer (Agonist 13b-1) MC4R MC4 Receptor Agonist->MC4R Binds ActiveState Active Conformation Agonist->ActiveState Induces Antagonist (3R,4S) Isomer (Antagonist 13b-2) Antagonist->MC4R InactiveState Inactive Conformation Antagonist->InactiveState Stabilizes MC4R->ActiveState MC4R->InactiveState G_Protein G-Protein Activation ActiveState->G_Protein InactiveState->G_Protein Prevents Activation AdenylylCyclase Adenylyl Cyclase Activation G_Protein->AdenylylCyclase NoResponse Signal Blocked G_Protein->NoResponse cAMP ↑ cAMP Production AdenylylCyclase->cAMP Response Biological Response (e.g., Reduced Appetite) cAMP->Response

Caption: Agonist vs. Antagonist action of pyrrolidine isomers at MC4R.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally determine and validate the binding affinity (Ki) of these isomers, a competitive radioligand binding assay is a gold-standard method. This protocol provides a self-validating system for quantifying how effectively a test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of the (3S,4R) and (3R,4S) pyrrolidine isomers against the human MC4R.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human MC4R.

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist).

  • Test Compounds: (3S,4R)-13b-1 and (3R,4S)-13b-2, dissolved in DMSO to create stock solutions, then serially diluted in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Non-Specific Binding (NSB) Control: 1 µM unlabeled NDP-α-MSH.

  • Apparatus: 96-well microplates, Brandel cell harvester, glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding), and a gamma counter.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL MC4R membranes.

    • Non-Specific Binding (NSB): 50 µL NSB Control (unlabeled ligand), 50 µL Radioligand, 100 µL MC4R membranes.

    • Competition: 50 µL of each concentration of the test isomer, 50 µL Radioligand, 100 µL MC4R membranes.

    • Causality Check: The NSB wells are critical. They define the baseline of radioactivity that is not due to specific receptor binding, ensuring the accuracy of the final calculation.

  • Incubation: Gently mix the plates and incubate for 60 minutes at 25°C to allow the binding to reach equilibrium.

    • Expertise Insight: The incubation time and temperature are optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Termination and Filtration: Rapidly terminate the binding reaction by harvesting the plate contents onto glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold assay buffer.

    • Causality Check: Rapid filtration and washing with ice-cold buffer are essential to trap the receptor-bound radioligand on the filter while effectively removing the unbound radioligand. The cold temperature minimizes ligand dissociation during the wash steps.

  • Quantification: Place the filters into vials and measure the trapped radioactivity (in counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • For each test compound concentration, calculate the Percentage Inhibition = 100 * [1 - ((CPM in presence of isomer - NSB CPM) / (Specific Binding CPM))].

    • Plot the Percentage Inhibition against the log concentration of the isomer. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ , the concentration of the isomer that inhibits 50% of specific radioligand binding.

    • Finally, calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion is vital as it provides a true measure of affinity, independent of the assay conditions.

Conclusion and Broader Implications

The case of the (3S,4R) agonist and (3R,4S) antagonist of the MC4R is a powerful and unambiguous demonstration of the primacy of stereochemistry in drug action.[6] It underscores the necessity for drug discovery programs to invest in stereoselective synthesis and chiral separation early in the development process.[7][8] This principle is not isolated to MC4R modulators; it is a recurring theme across numerous therapeutic areas where pyrrolidine-containing drugs are prevalent, including DPP-4 inhibitors for diabetes and sodium channel blockers for neurological disorders.[9][10][11] For the modern medicinal chemist, controlling the precise three-dimensional architecture of a molecule is not a final optimization step but a foundational element of rational drug design.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chen, C., et al. (2008). Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bati, B., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

  • Lomov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Alimohammadi, F., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Rani, P., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]

  • Kumar, D., & Singh, J. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]

  • Lomov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Sharma, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. Available at: [Link]

  • Reim, S., et al. (2024). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules. Available at: [Link]

  • Clayden, J. (2025). Stereochemistry in Pharmacy: Why the "R" and "S" Forms of a Drug Matter. LinkedIn. Available at: [Link]

  • Fish, P.V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. Available at: [Link]

  • Gualtieri, F., et al. (2002). Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure. Effects of the quaternization of the basic nitrogen on the interaction with 5-HT(3) receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Boyd, S.A., et al. (1999). Discovery of a Series of Pyrrolidine-Based Endothelin Receptor Antagonists With Enhanced ET(A) Receptor Selectivity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Clark, J. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety profiles of structurally similar pyrrolidine derivatives and established hazardous waste management principles.

At its core, the disposal of any chemical waste is governed by the principle of risk mitigation. The procedures outlined below are designed to be a self-validating system, ensuring that each step minimizes potential hazards to personnel and the environment. This is achieved by understanding the inherent chemical properties and adhering to the stringent guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal activities commence, a thorough hazard assessment is mandatory. (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride, as a pyrrolidine derivative, should be handled as a hazardous substance. This initial characterization is critical as it dictates the required personal protective equipment (PPE), segregation practices, and the ultimate disposal route.

Based on data from analogous compounds, such as pyrrolidine, we can infer the following potential hazards[1][2]:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: Certain pyrrolidine derivatives can cause severe skin burns and eye damage.

  • Flammability: While the hydrochloride salt form is likely less volatile than the free base, the potential for flammability of the parent compound class necessitates caution.

Therefore, all waste containing this compound, including neat material, contaminated solutions, and used consumables, must be classified as hazardous waste.

Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryInferred Risk for (3S,4R)-4-methoxypyrrolidin-3-ol hydrochlorideRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulStandard laboratory coat, nitrile gloves, and safety glasses with side shields.
Skin Corrosion/Irritation Potential for irritation or burnsChemical-resistant gloves (e.g., butyl rubber for extended contact) and a lab coat.
Serious Eye Damage/Irritation Potential for serious eye irritation or damageChemical safety goggles or a face shield.
Flammability Low to moderate (based on parent compounds)Use in a well-ventilated area, away from ignition sources.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a multi-step process that ensures safety and compliance at every stage.

Step 1: Segregation at the Source

Proper waste segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

  • Solid Waste: Collect unused or expired (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride powder, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic solutions containing this compound must be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container[3][4].

Step 2: Waste Container Management

Proper management of waste containers is essential to prevent leaks, spills, and exposure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride," and the approximate concentration and quantity of the waste[3][4].

  • Compatibility: Ensure that the container material is compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials[5][6].

Step 3: Disposal Coordination and Documentation

The final step is to coordinate with your institution's EHS department for the collection and disposal of the hazardous waste.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is a legal requirement under EPA regulations.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to do so, control the spill by using an appropriate absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.

Regulatory Framework: Adherence to OSHA and EPA Guidelines

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. Key regulations include:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which includes procedures for the safe handling and disposal of hazardous chemicals[7][8][9].

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave"[10][11][12]. All laboratories that generate hazardous waste are required to comply with these regulations.

Diagrams for Clarity

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Identification cluster_action Action cluster_disposal Final Disposal A Identify Waste Containing (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride B Characterize as Hazardous Waste A->B Based on structural analogs C Segregate Waste at Source (Solid, Liquid, Sharps) D Use Labeled, Compatible Waste Containers C->D E Store in Designated Secondary Containment D->E F Complete Hazardous Waste Documentation E->F G Contact Institutional EHS for Pickup F->G H Waste Collected by Licensed Professional G->H

Caption: Decision workflow for the proper disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride, while seemingly a routine laboratory task, is a critical component of a robust safety culture. By understanding the potential hazards, adhering to established procedures, and complying with all relevant regulations, researchers can ensure a safe working environment and protect our planet for generations to come. Always consult your institution's specific guidelines and EHS department for any questions or concerns regarding chemical waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • New Jersey Department of Health. Pyrrolidine Hazardous Substance Fact Sheet. [Link]

  • Medical Waste Pros. Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Alligare. Safety Data Sheet. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • Regulations.gov. Identification and Listing of Hazardous Waste. [Link]

  • Federal Register. Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections. [Link]

Sources

A Senior Application Scientist's Guide to Safe Handling of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational guide for the safe handling, use, and disposal of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride (CAS No. 473298-29-2). As a substituted pyrrolidine derivative, this compound requires a rigorous safety protocol grounded in a thorough understanding of its potential hazards. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers to work safely and effectively.

Foundational Risk Assessment: Understanding the Hazard Profile

A robust safety plan begins with a clear-eyed assessment of the material's intrinsic hazards. (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride is classified with specific risks that dictate all subsequent handling protocols.[1] The primary rationale for stringent PPE requirements is to prevent contact with a compound known to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS PictogramHazard StatementImplication for Handling
Acute Toxicity, OralGHS07H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the handling area.[1]
Skin IrritationGHS07H315: Causes skin irritationDirect skin contact must be prevented through proper glove selection and lab coat use.[1]
Eye IrritationGHS07H319: Causes serious eye irritationChemical splash goggles are mandatory to prevent contact with eyes.[1]
Respiratory IrritationGHS07H335: May cause respiratory irritationHandling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Source: Synthesized from Fluorochem Safety Data Sheet.[1]

The hydrochloride salt form necessitates additional caution. While the organic pyrrolidine structure presents the primary toxicological concerns, the hydrochloride component means that in aqueous solutions, the substance will be acidic, which can exacerbate irritation and pose a corrosion risk to certain materials.

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment is worn, engineering controls must be in place. These are the first and most effective line of defense, designed to isolate the researcher from the chemical hazard.

  • Primary Engineering Control: Chemical Fume Hood. All weighing and handling of solid (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride and any subsequent solution preparations must be performed inside a certified chemical fume hood.[2] This is non-negotiable and directly mitigates the respiratory irritation hazard (H335) by containing and exhausting airborne particulates and vapors.[1]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions that might escape primary containment are diluted and removed.

  • Safety Stations: A calibrated and accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][4] Their proximity is critical for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is directly dictated by the hazard profile identified in Section 1.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound in either solid or liquid form.[5] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., vigorous mixing, solution transfers), the use of a full-face shield in addition to chemical splash goggles is strongly recommended.[6][7]

Skin and Body Protection
  • Gloves:

    • Material: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or pinholes before use.[5]

    • Technique: For prolonged handling, consider double-gloving. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[5] Wash hands thoroughly with soap and water after removing gloves.[5][8]

  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a buttoned front must be worn at all times.[7] This protects against accidental skin contact from minor spills and contamination of personal clothing.

  • Additional Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.[9] However, in the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates (e.g., a combination Type ABEK filter) would be necessary for emergency response personnel.[7]

Operational Plans: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the potential for error and exposure. The following diagram and protocols outline the lifecycle of the chemical within a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Contingency risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection eng_controls 3. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) ppe_selection->eng_controls weighing 4. Weigh Solid Compound eng_controls->weighing dissolution 5. Prepare Solution weighing->dissolution spill Spill Response weighing->spill exposure Exposure Response weighing->exposure reaction 6. Perform Experiment dissolution->reaction dissolution->spill dissolution->exposure decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate reaction->spill reaction->exposure waste_disposal 8. Dispose of Waste (Solid & Liquid) decontaminate->waste_disposal ppe_doffing 9. Doff & Dispose of PPE waste_disposal->ppe_doffing wash_hands 10. Wash Hands Thoroughly ppe_doffing->wash_hands

Caption: Safe Handling Workflow for (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.

Spill Cleanup Protocol (Minor Spill < 4L)

This protocol is for minor spills that can be safely managed by trained laboratory personnel.[10]

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[6]

  • Assess: Ensure the spill is minor and there is no immediate fire hazard. If the spill is large or involves other reactive materials, evacuate and call emergency personnel.

  • PPE: Don the appropriate PPE as described in Section 3, including double gloves, chemical splash goggles, a face shield, and a lab coat or apron.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, clay, or vermiculite.[6][10] Do NOT use paper towels, as this can increase the rate of evaporation.[10]

  • Neutralization (for acidic solutions): For spills of aqueous solutions, cautiously neutralize the contained spill by applying a weak base like sodium bicarbonate (soda ash).[6][10] Use pH paper to confirm that the spill is neutralized (pH between 6 and 8).[10]

  • Collection: Carefully sweep or scoop the absorbed, neutralized material into a clearly labeled, sealable hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[3]

Waste Disposal Plan

All waste streams containing (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride must be treated as hazardous waste.

  • Solid Waste: Unused chemical, contaminated absorbent materials, and contaminated disposable PPE (gloves, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[3][9]

Emergency Response: In Case of Exposure

Immediate and correct first aid is critical to mitigating harm from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.[12]

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • North Industrial Chemicals. (2023, December 26). Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 186550-13-0 | 1-Boc-3-aminopyrrolidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, January 12). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - (R)-(+)-3-Hydroxypyrrolidine.
  • Amphomag. (n.d.). Hydrochloric Acid Spill Cleanup. Retrieved from [Link]

  • Acros Organics. (2021, October 16). Material Safety Data Sheet - Metanil yellow.
  • BP. (2019, February 27). SAFETY DATA SHEET.
  • HazChem Environmental. (2024, July 8). Hydrochloric Acid Spill Clean Up. Retrieved from [Link]

  • New Jersey Department of Health. (1999, July). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from [Link]

  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Pfizer. (2012, April 11). MATERIAL SAFETY DATA SHEET - Etofamide Oral Suspension.
  • Fisher Scientific. (2009, November 12). Material Safety Data Sheet - 1-Methyl-2-pyrrolidone.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Ammonium pyrrolidinedithiocarbamate.
  • APEX science. (n.d.). (3S, 4R)-4-Methoxypyrrolidin-3-ol hydrochloride. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.